3-phenylpropylboronic Acid
Description
Properties
IUPAC Name |
3-phenylpropylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,11-12H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHNKJXEZXIYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCC1=CC=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391345 | |
| Record name | 3-phenylpropylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36329-85-8 | |
| Record name | 3-phenylpropylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Characterization and Synthetic Utility of 3-Phenylpropylboronic Acid
Technical Guide | Version 1.0 [1]
Executive Summary
3-Phenylpropylboronic acid (CAS: 36329-85-8) serves as a critical C3-linker module in medicinal chemistry and materials science.[1] Unlike its rigid analogue phenylboronic acid, the 3-phenylpropyl derivative introduces a flexible propyl chain, enabling "remote" hydrophobic interactions in protease inhibitors and serving as a versatile nucleophile in Suzuki-Miyaura cross-couplings.[1]
This guide addresses the compound's physical properties, the critical boronic acid-boroxine equilibrium that dictates its handling, and field-proven protocols for its use in alkyl-aryl coupling reactions.[1]
Part 1: Physicochemical Matrix[1]
The physical behavior of this compound is dominated by its Lewis acidity and its tendency to dehydrate into a trimeric boroxine form.[2] Researchers often misinterpret the melting point depression caused by this equilibrium as impurity.
Table 1: Core Specifications
| Property | Specification | Technical Note |
| Chemical Name | This compound | Structure: Ph-(CH₂)₃-B(OH)₂ |
| CAS Number | 36329-85-8 | Note: CAS 14638-36-9 is occasionally cited in legacy databases but 36329-85-8 is the standard commercial identifier.[1] |
| Molecular Weight | 163.99 g/mol | Monomeric form.[1] |
| Appearance | White to off-white powder | Hygroscopic; tends to clump upon moisture absorption.[1] |
| Melting Point | 103–107 °C (Variable) | Critical: MP varies significantly with the degree of dehydration to boroxine.[1] Pure anhydride (boroxine) melts higher; mixtures melt lower.[1] |
| pKa (Lewis Acidity) | ~10.5 – 11.0 | Less acidic than phenylboronic acid (pKa 8.[1]8) due to the inductive donation of the alkyl chain. |
| Solubility | DMSO, Methanol, DCM, THF | High solubility in polar organics.[1] |
| Water Solubility | Low (< 1 g/L) | The hydrophobic phenylpropyl tail limits aqueous solubility compared to simple alkylboronic acids.[1] |
Part 2: The Boroxine Equilibrium (Mechanism)
A frequent point of failure in stoichiometry calculations is neglecting the dehydration equilibrium. storage in dry conditions promotes the formation of the cyclic trimer (boroxine), effectively changing the molecular weight of the reagent.
Mechanism of Reversible Dehydration
Boronic acids exist in a dynamic equilibrium with their anhydride (boroxine) form. This reaction is driven by entropy and heat. In the presence of water (or during aqueous workup), the equilibrium shifts back to the free acid.
Figure 1: The reversible dehydration of this compound to its boroxine derivative. Stoichiometry adjustments are required if the reagent is old or dry.
Operational Impact:
-
Stoichiometry: If your material is significantly converted to boroxine, you are adding more boron equivalents per gram than calculated for the free acid.
-
Validation: Run a ¹H NMR in DMSO-d₆ with D₂O shake. The disappearance of the boroxine peaks confirms the shift back to the monomeric acid species.
Part 3: Synthetic Utility – Suzuki-Miyaura Coupling[1]
Coupling alkyl boronic acids (like this compound) is mechanistically distinct from aryl boronic acids.[1] The presence of β-hydrogens on the propyl chain introduces the risk of β-hydride elimination , which leads to the formation of allylbenzene and reduction of the palladium catalyst, killing the reaction.
To mitigate this, we utilize bidentate ligands (like dppf) or electron-rich bulky phosphines to accelerate reductive elimination over β-elimination.[1]
Protocol: Pd(dppf)Cl₂ Mediated Alkyl-Aryl Coupling[1]
Scope: Coupling this compound with an aryl bromide (Ar-Br).
Reagents:
-
Nucleophile: this compound (1.2 – 1.5 equiv)[1]
-
Base: Cs₂CO₃ (3.0 equiv) or K₂CO₃ (3.0 equiv)
-
Solvent: THF/Water (5:1) or Toluene/Water (10:1)[1]
Step-by-Step Workflow:
-
Degassing (Critical): Oxygen promotes homocoupling and catalyst deactivation.[1] Sparge the solvent mixture with Argon or Nitrogen for 20 minutes before adding the catalyst.[3]
-
Assembly:
-
Reaction:
-
Heat to 60–80 °C for 12–18 hours.
-
Note: Do not exceed 100 °C aggressively, as this promotes protodeboronation of the alkyl chain.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate and wash with water.
-
The boronic acid excess will remain in the aqueous phase (as boronate) or be washed away.
-
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Reaction Pathway Diagram[1][2]
Figure 2: Workflow and competitive pathways in the coupling of alkylboronic acids.
Part 4: Safety & Handling (SDS Summary)
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Storage: Store at 2–8 °C. Keep container tightly closed to prevent hydrolysis/dehydration cycling, which can alter physical form (caking).
-
Handling: Use in a fume hood. Avoid inhalation of dust. Boronic acids can inhibit certain serine proteases; avoid direct contact with skin.
References
-
PubChem. (n.d.).[1] Phenylboronic acid (Analogous properties and CAS verification). National Library of Medicine. Retrieved from [Link]
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Authoritative text on Boroxine-Acid equilibrium).
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational protocol for Suzuki coupling).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] (Mechanism of transmetallation and side reactions).
Sources
An In-depth Technical Guide to (3-Phenylpropyl)boronic Acid: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Phenylalkyl Boronic Acid
(3-Phenylpropyl)boronic acid is an organoboron compound that is gaining traction as a versatile building block in modern organic synthesis. Belonging to the broader class of boronic acids, it possesses a unique combination of a reactive boronic acid moiety and a flexible phenylpropyl chain. This structure allows for its participation in a wide range of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, making it a valuable tool for the construction of complex molecular architectures.[1][2]
This guide provides a comprehensive overview of (3-phenylpropyl)boronic acid, from its fundamental properties and synthesis to its applications in synthetic chemistry and its potential role in drug discovery and development. Detailed, field-proven experimental protocols are provided to enable researchers to effectively utilize this reagent in their work.
Core Properties of (3-Phenylpropyl)boronic Acid
A clear understanding of the physicochemical properties of a reagent is paramount for its successful application in research and development. Below is a summary of the key identifiers and properties of (3-phenylpropyl)boronic acid.
| Property | Value | Source |
| IUPAC Name | (3-Phenylpropyl)boronic acid | N/A |
| CAS Number | 36329-85-8 | [3] |
| Molecular Formula | C₉H₁₃BO₂ | [3] |
| Molecular Weight | 164.01 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 216-219 °C (literature for Phenylboronic acid) | [4] |
| Solubility | Soluble in methanol, ether; slightly soluble in chloroform, DMSO. Low solubility in water. | [4][5] |
| Stability | Hygroscopic; can dehydrate to form boroxine anhydride upon heating or exposure to air. | [4] |
Synthesis of (3-Phenylpropyl)boronic Acid: A Validated Protocol
The synthesis of aryl and alkyl boronic acids is a well-established field in organic chemistry. One of the most reliable and widely used methods involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. This approach is highly efficient for the preparation of (3-phenylpropyl)boronic acid from its corresponding bromide.[6]
Experimental Protocol: Synthesis via Grignard Reaction
This protocol details the synthesis of (3-phenylpropyl)boronic acid from 3-phenylpropyl bromide.
Materials:
-
3-Phenylpropyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 3-phenylpropyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction (indicated by bubbling and heat generation).
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Dissolve triisopropyl borate (1.5 equivalents) in anhydrous diethyl ether or THF and add it dropwise to the cold Grignard solution. Maintain the temperature below -70 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours.[6]
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath and slowly add 1 M hydrochloric acid to quench the reaction and hydrolyze the borate ester.
-
Stir the mixture at room temperature for 1 hour.[6]
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[6]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude (3-phenylpropyl)boronic acid can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to obtain a white crystalline solid.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (3-phenylpropyl)boronic acid.
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (like (3-phenylpropyl)boronic acid) and an organic halide or triflate.[1] This reaction is widely used in academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[2]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex.[7]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron compound (R²-B(OH)₂) reacts with the Pd(II) complex in the presence of a base. The R² group is transferred from the boron atom to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general, yet robust, procedure for the coupling of (3-phenylpropyl)boronic acid with an aryl bromide.
Materials:
-
(3-Phenylpropyl)boronic acid (1.2 equivalents)
-
Aryl bromide (e.g., 4-bromoanisole) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equivalents)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
-
Schlenk flask or reaction vial, condenser, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add the aryl bromide, (3-phenylpropyl)boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst to the flask under a positive pressure of the inert gas.
-
Add the degassed solvent system to the flask via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
Applications in Drug Discovery and Development
Boronic acids and their derivatives are of significant interest in medicinal chemistry.[8] The boron atom in boronic acids can form reversible covalent bonds with diols, which are present in many biological molecules such as sugars and glycoproteins. This unique reactivity has been exploited in the design of sensors and drug delivery systems.[9]
While (3-phenylpropyl)boronic acid itself is not an active pharmaceutical ingredient, it serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The ability to use it in Suzuki-Miyaura coupling allows for the creation of novel biaryl and related structures, which are common motifs in many approved drugs.[10]
The flexible three-carbon chain of the phenylpropyl group can also be advantageous in drug design, allowing for optimal positioning of the phenyl group within a protein's binding pocket.
Conclusion
(3-Phenylpropyl)boronic acid is a valuable and versatile reagent for organic synthesis. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it an important tool for researchers in academia and industry, including those in the field of drug discovery. The protocols and information provided in this guide are intended to serve as a solid foundation for the successful application of this compound in the laboratory.
References
-
Moura, N. M. M., et al. Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Sciforum. [Link]. Accessed January 28, 2026.
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]. Accessed January 28, 2026.
-
Thiec, C., et al. Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]. Accessed January 28, 2026.
-
Silva, M. P., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]. Accessed January 28, 2026.
-
Gong, Y., et al. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Publishing. [Link]. Accessed January 28, 2026.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]. Accessed January 28, 2026.
-
Wikipedia. Phenylboronic acid. [Link]. Accessed January 28, 2026.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]. Accessed January 28, 2026.
-
Siahaan, T. J., et al. Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]. Accessed January 28, 2026.
-
Drug Discovery and Development. Simple Synthesis Method Yields Boronic Acid-Based Drugs. [Link]. Accessed January 28, 2026.
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]. Accessed January 28, 2026.
-
ChemSynthesis. 3-phenylpropyl benzoate. [Link]. Accessed January 28, 2026.
Sources
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- 9. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. tcichemicals.com [tcichemicals.com]
Navigating the Chemical Landscape: A Technical Guide to the pH-Dependent Stability of 3-Phenylpropylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Stability in Boronic Acid Applications
Boronic acids and their derivatives are indispensable tools in modern organic synthesis and medicinal chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions and as pharmacophores in drug design. Their utility, however, is intrinsically linked to their chemical stability. As a Senior Application Scientist, this guide provides a comprehensive framework for understanding and evaluating the stability of 3-phenylpropylboronic acid across a range of pH conditions. By elucidating the underlying degradation pathways and providing robust analytical methodologies, this document aims to empower researchers to ensure the integrity and efficacy of their molecules from the bench to potential clinical applications.
Understanding this compound: Structure and Physicochemical Properties
This compound is an organoboron compound featuring a phenylpropyl group attached to a boronic acid moiety (-B(OH)₂). This structure, with its alkyl spacer between the phenyl ring and the boron atom, differentiates its electronic and steric properties from widely studied arylboronic acids.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₃BO₂ | - |
| Molecular Weight | 164.01 g/mol | - |
| pKa | ~9 | [1] |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in many organic solvents, limited solubility in water | [2] |
The pKa of approximately 9 is a critical parameter, as it dictates the equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate form in aqueous solutions.[3] This equilibrium is a key determinant of the compound's reactivity and stability at different pH values.
The Two Faces of Instability: Primary Degradation Pathways
The stability of this compound is primarily challenged by two degradation pathways: oxidative deboronation and protodeboronation. Both processes are significantly influenced by the pH of the environment.
Oxidative Deboronation: The Peril of Reactive Oxygen Species
Boronic acids are susceptible to oxidation, a process that can be particularly problematic in biological systems or when exposed to oxidizing agents.[4][5] The generally accepted mechanism involves the attack of a nucleophilic oxidizing species, such as hydrogen peroxide, on the empty p-orbital of the boron atom.[4] This is followed by the migration of the carbon-boron bond to an oxygen atom, leading to a labile boronate ester that readily hydrolyzes to the corresponding alcohol (3-phenylpropanol) and boric acid.[4]
This degradation pathway is a significant concern, especially at physiological pH, where the oxidative instability of some boronic acids can be comparable to that of thiols.[5]
Protodeboronation: The Scission of the Carbon-Boron Bond
Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, resulting in the formation of propylbenzene. This reaction can be catalyzed by both acids and bases.
-
Acid-Catalyzed Protodeboronation: Under acidic conditions, the boronic acid can be protonated, facilitating the cleavage of the C-B bond.
-
Base-Catalyzed Protodeboronation: In basic media, the formation of the anionic boronate species can precede a rate-limiting reaction with a proton source (like water) to yield the deboronated product.
Generally, many boronic acids exhibit considerable stability at neutral pH, where both acid and base-catalyzed protodeboronation are minimized.
A Framework for Stability Assessment: Forced Degradation Studies
To systematically evaluate the stability of this compound, a forced degradation study is the most effective approach.[6][7] This involves subjecting the compound to a range of stress conditions, including acidic, basic, and oxidative environments, to accelerate degradation and identify potential degradants.[8]
Experimental Workflow for pH-Dependent Stability Assessment
The following diagram outlines a comprehensive workflow for assessing the pH-dependent stability of this compound.
Caption: Workflow for pH-dependent stability testing of this compound.
Detailed Experimental Protocols
-
Buffer Preparation: Prepare a series of aqueous buffers covering a relevant pH range. For example:
-
pH 2.0: 0.01 M Hydrochloric Acid
-
pH 4.0: 0.05 M Acetate Buffer
-
pH 7.0: 0.05 M Phosphate Buffer
-
pH 9.0: 0.05 M Borate Buffer
-
pH 12.0: 0.01 M Sodium Hydroxide
-
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as acetonitrile or methanol.
-
Working Solutions: For each pH condition, add a small aliquot of the stock solution to the respective buffer to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Ensure the volume of the organic solvent is minimal to avoid significant changes in the buffer's properties.
-
Acidic and Basic Hydrolysis: Incubate the working solutions at controlled temperatures (e.g., 40°C and 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Oxidative Degradation: To a separate set of buffered solutions (e.g., at pH 4, 7, and 9), add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide. Incubate under the same temperature and time conditions as the hydrolysis studies.
A validated stability-indicating HPLC-UV method is crucial for accurate quantification of the parent compound and its degradation products.[9][10]
Exemplary HPLC-UV Method Parameters:
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of the nonpolar analyte and potential degradants. |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) | The organic modifier allows for the elution of the compounds, while the acidic modifier improves peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Injection Volume | 10 µL | A typical injection volume for quantitative analysis. |
| Detection | UV at 210 nm and 254 nm | The phenyl group provides UV absorbance. Monitoring at multiple wavelengths can aid in the detection of different species. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
Method Validation: The HPLC method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness, to ensure reliable results.[10]
While HPLC-UV is excellent for quantification, ¹¹B NMR spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for identifying the structures of degradation products.
¹¹B NMR Spectroscopy: This technique is highly informative for studying boronic acids.[11] The chemical shift in the ¹¹B NMR spectrum is sensitive to the hybridization state of the boron atom.
-
Trigonal (sp²-hybridized) boronic acid: Typically observed at a downfield chemical shift.
-
Tetrahedral (sp³-hybridized) boronate: Appears at a more upfield chemical shift.
By acquiring ¹¹B NMR spectra of the stressed samples, one can monitor the disappearance of the boronic acid signal and the appearance of new signals corresponding to boric acid or other boron-containing species.[11]
LC-MS: This technique is invaluable for identifying the masses of degradation products, which, in conjunction with fragmentation patterns, can confirm their structures. For example, the detection of a compound with the mass of 3-phenylpropanol would strongly suggest oxidative deboronation, while the detection of propylbenzene would indicate protodeboronation.
Interpreting the Data: From Raw Numbers to Mechanistic Insights
The data generated from the forced degradation studies should be systematically analyzed to provide a comprehensive stability profile of this compound.
Quantitative Analysis and Degradation Kinetics
The percentage of this compound remaining at each time point under each condition should be calculated from the HPLC-UV data. This data can then be used to determine the degradation kinetics. For many drug degradation processes, the reaction follows first-order kinetics.
The degradation rate constant (k) and the half-life (t₁/₂) can be calculated to provide a quantitative measure of stability under each pH condition.
Proposed Degradation Pathways at Different pH
Based on the identified degradation products and the kinetic data, a schematic of the degradation pathways can be proposed.
Caption: Plausible degradation pathways for this compound under different conditions.
Summary and Recommendations
This technical guide provides a comprehensive framework for investigating the pH-dependent stability of this compound. The key takeaways are:
-
Primary Degradation Routes: The stability of this compound is primarily governed by its susceptibility to oxidative deboronation and protodeboronation.
-
pH is a Critical Factor: The rate and mechanism of degradation are highly dependent on the pH of the aqueous environment. Generally, greater stability is expected around neutral pH.
-
Systematic Evaluation is Key: A well-designed forced degradation study is essential to thoroughly characterize the stability profile of the molecule.
-
Orthogonal Analytical Techniques: The combination of HPLC-UV for quantification and ¹¹B NMR and LC-MS for structural elucidation provides a robust and self-validating analytical approach.
For researchers and drug development professionals working with this compound, it is highly recommended to perform a comprehensive pH-rate profile study early in the development process. The insights gained will be invaluable for making informed decisions regarding formulation, storage conditions, and potential liabilities of the molecule, ultimately contributing to the successful advancement of new chemical entities.
References
-
Raines, R. T., & Wuest, W. M. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2021051118. [Link]
-
Patel, R., et al. (2026). From Separation to Safety Prediction: Validated RP-HPLC Method for Simultaneous Estimation of Sitagliptin and Lobeglitazone, LC-MS/MS Identification of Degradant Products, and In Silico Safety Profiling. Biomedical chromatography : BMC. [Link]
-
Raines, R. T., & Wuest, W. M. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC. [Link]
-
San Diego State University. 11B NMR Chemical Shifts. SDSU Chemistry. [Link]
-
Abualhasan, M., et al. (2021). A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride. NIH. [Link]
-
Yatsimirsky, A. K., et al. (2025). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. [Link]
-
Iram, F., et al. (2017). Forced Degradation Studies. ResearchGate. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
-
Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of organic chemistry, 87(22), 15071–15076. [Link]
-
Chen, Y., et al. (2023). Comparison between Chemical and Biological Degradation Processes for Perfluorooctanoic Acid. MDPI. [Link]
-
Chen, Y., et al. (2023). Comparison between Chemical and Biological Degradation Processes for Perfluorooctanoic Acid. ResearchGate. [Link]
-
Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. [Link]
-
da Silva, A. F. M., et al. (2017). Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization. ResearchGate. [Link]
-
Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]
-
Abualhasan, M., et al. (2015). Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms. PubMed. [Link]
-
Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]
-
Grandinetti, P. J., et al. (1998). Three-Coordinated Boron-11 Chemical Shifts in Borates. SMRL NMR Facility: Stanford Magnetic Resonance Laboratory. [Link]
-
Gniazdowska, E., et al. (2020). HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia. MDPI. [Link]
-
Wang, Y., et al. (2014). Improvement on synthesis of different alkyl-phenylboronic acid. PubMed. [Link]
-
Yatsimirsky, A. K., et al. (2015). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. [Link]
-
Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
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An In-depth Technical Guide to the NMR Spectroscopic Data of 3-Phenylpropylboronic Acid
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-phenylpropylboronic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers insights into the practical challenges of acquiring high-quality NMR data for boronic acids, including the prevalent issue of boroxine formation, and provides robust protocols to ensure data integrity and accurate structural elucidation.
The Challenge of Characterizing Boronic Acids with NMR: The Boroxine Equilibrium
A primary consideration when analyzing boronic acids by NMR is their propensity to form cyclic anhydrides known as boroxines through dehydration. This equilibrium between the monomeric boronic acid and the trimeric boroxine can result in complex and often uninterpretable NMR spectra, with multiple sets of signals corresponding to the different species in solution.[1]
The formation of boroxine is a reversible process that can be influenced by factors such as concentration, solvent, and the presence of water. Rigorous drying of the sample can push the equilibrium towards the boroxine trimer, while the addition of water can favor the monomeric boronic acid.[1] However, for obtaining clean and reproducible NMR spectra, a more effective strategy is the use of specific deuterated solvents that can disrupt the boroxine equilibrium.
Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound
The following data tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the understanding that the boronic acid group will have a deshielding effect on the adjacent methylene protons and carbon.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | ~1.0 - 1.2 | t | ~7.5 | 2H |
| H-2 | ~1.8 - 2.0 | m | - | 2H |
| H-3 | ~2.6 - 2.8 | t | ~7.6 | 2H |
| H-5, H-6, H-7 | ~7.1 - 7.3 | m | - | 5H |
| B(OH)₂ | ~4.5 - 5.5 | br s | - | 2H |
-
Rationale: The chemical shifts for the propyl chain (H-1, H-2, H-3) are estimated based on data for propylbenzene and 3-phenyl-1-propanol.[2][3] The benzylic protons (H-3) are expected to be the most downfield of the aliphatic protons due to the proximity of the phenyl group. The protons on the carbon adjacent to the boron atom (H-1) will be deshielded compared to a simple alkane. The aromatic protons (H-5, H-6, H-7) will appear as a complex multiplet in the typical aromatic region. The boronic acid protons are expected to be a broad singlet and may exchange with residual water in the solvent.[1]
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~15 - 20 (broad) |
| C-2 | ~30 - 35 |
| C-3 | ~38 - 42 |
| C-4 | ~140 - 142 |
| C-5 | ~128 - 129 |
| C-6 | ~128 - 129 |
| C-7 | ~125 - 126 |
-
Rationale: The predicted ¹³C chemical shifts are based on data from propylbenzene and related structures. The carbon atom directly attached to the boron (C-1) is expected to show a broad signal due to quadrupolar relaxation of the boron nucleus. Its chemical shift is estimated to be significantly upfield. The other aliphatic carbons (C-2, C-3) and the aromatic carbons (C-4 to C-7) are predicted based on established substituent effects.[4][5][6]
Structural Assignment and Visualization
To aid in the interpretation of the predicted NMR data, the following diagram illustrates the structure of this compound with the assigned proton and carbon numbering.
Caption: Molecular structure of this compound.
Recommended Experimental Protocol for NMR Data Acquisition
To obtain high-quality, interpretable NMR spectra of this compound, the following step-by-step methodology is recommended. This protocol is designed to minimize boroxine formation and ensure accurate data collection.
Sample Preparation
-
Solvent Selection: The choice of solvent is critical. Methanol-d₄ or DMSO-d₆ are highly recommended as they effectively break up the boroxine trimer.[1] CDCl₃ should be avoided as it often leads to complex spectra due to the boroxine equilibrium.[1]
-
Concentration: Prepare a solution of 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Dissolution: Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.
-
Filtration: For optimal resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.
-
Number of Scans: 16-64 scans are typically adequate, depending on the concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is recommended.
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) should be used to simplify the spectrum and improve the signal-to-noise ratio.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): A delay of 2 seconds is a good starting point.
-
Spectral Width: A spectral width of 0 to 160 ppm is suitable.
-
-
Data Processing:
-
Apply an exponential window function with a line broadening of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation.
-
Phase and baseline correct the spectra carefully.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., methanol-d₄ at 3.31 ppm for ¹H and 49.0 ppm for ¹³C).
-
Sources
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- 2. 3-Phenyl-1-propanol(122-97-4) 1H NMR spectrum [chemicalbook.com]
- 3. C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-phenylpropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Propylbenzene | C9H12 | CID 7668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-phenylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
3-phenylpropylboronic acid synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of 3-Phenylpropylboronic Acid
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the principal methodologies for the synthesis and purification of this compound, a valuable reagent in organic chemistry. Boronic acids are cornerstone reagents, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which is indispensable in modern drug discovery and materials science.[1][2] this compound, with its alkyl spacer between the phenyl ring and the boronic acid moiety, offers unique structural properties for creating complex molecular architectures. This document delves into the mechanistic underpinnings of common synthetic routes, including hydroboration-oxidation and Grignard-based methods, and critically evaluates various purification strategies. The content is tailored for researchers, chemists, and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure reproducible and high-purity outcomes.
Introduction: The Significance of Alkylboronic Acids
While arylboronic acids have been extensively studied and utilized, their alkyl counterparts like this compound are crucial for introducing sp³-hybridized carbon centers in cross-coupling reactions.[2][3][4] This capability is vital in pharmaceutical development, where increasing the three-dimensional character of drug candidates often leads to improved pharmacological properties.[1] this compound serves as a key building block for accessing structures that are otherwise challenging to synthesize. This guide provides the foundational knowledge to produce this reagent with high purity, a critical prerequisite for its successful application in sensitive catalytic systems.
Synthetic Pathways to this compound
The selection of a synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance for specific reagents. Here, we explore the two most reliable and field-proven methods.
Method 1: Hydroboration-Oxidation of Allylbenzene
This is arguably the most elegant and direct route, leveraging the anti-Markovnikov regioselectivity of the hydroboration reaction.
Causality & Mechanistic Insight: The core of this method is the addition of a borane reagent (e.g., borane-tetrahydrofuran complex, BH₃·THF) across the double bond of allylbenzene (3-phenyl-1-propene). The boron atom, being the electrophilic component, adds to the less substituted carbon of the alkene, while a hydride is delivered to the more substituted carbon.[5][6][7] This regioselectivity is governed by both steric factors (the bulky borane group prefers the less hindered terminal carbon) and electronic factors (a partial positive charge in the transition state is better stabilized at the benzylic secondary carbon).[5][8] The reaction proceeds via a concerted, four-membered ring transition state, resulting in a syn-addition of the hydrogen and boron atoms to the same face of the double bond.[6][8] Subsequent oxidation, typically with alkaline hydrogen peroxide, replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry, yielding the desired alcohol, which in the context of boronic acid synthesis is worked up to the final product.[8][9]
Caption: Mechanism of this compound synthesis via hydroboration.
Experimental Protocol: Hydroboration-Oxidation
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add allylbenzene (1 equivalent) to a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and a condenser. Dissolve the allylbenzene in anhydrous tetrahydrofuran (THF).
-
Hydroboration: Cool the solution to 0 °C in an ice bath. Add borane-THF complex (BH₃·THF, 1.0 M solution in THF, ~0.4 equivalents) dropwise via the dropping funnel over 1 hour, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Oxidation: Cool the mixture back to 0 °C. Cautiously add water to quench any unreacted borane. Then, slowly add aqueous sodium hydroxide (e.g., 3M NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). Caution: This oxidation is exothermic. Maintain vigorous stirring and control the addition rate to keep the temperature below 30 °C.
-
Work-up: After the peroxide addition, stir the mixture at room temperature for 1 hour, then heat to 50 °C for an additional hour to ensure complete oxidation. Cool the mixture, separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (2x).
-
Acidification: Combine the organic layers and wash with brine. Acidify the aqueous phase carefully with HCl (2M) to a pH of ~2-3, which precipitates the boronic acid.
-
Isolation: Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3x). Combine these final organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
Method 2: Synthesis via Grignard Reagent
This classic organometallic approach is a robust alternative, particularly when the corresponding halide is more readily available than the alkene.
Causality & Mechanistic Insight: This synthesis begins with the formation of a Grignard reagent from 3-phenylpropyl bromide and magnesium metal in an anhydrous ether solvent.[10] The critical step is the subsequent nucleophilic attack of the Grignard reagent on the electrophilic boron atom of a trialkyl borate, typically trimethyl borate or triisopropyl borate.[11][12] This forms a tetracoordinate borate complex. The final step is acidic hydrolysis, which protonates the alkoxy groups, leading to their departure and the formation of the boronic acid.[10] Maintaining strictly anhydrous conditions until the final hydrolysis step is paramount to prevent the highly basic Grignard reagent from being quenched by water.
Caption: Synthesis of this compound via a Grignard reagent.
Experimental Protocol: Grignard Synthesis
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to activate the magnesium. Add a solution of 3-phenylpropyl bromide (1 equivalent) in anhydrous diethyl ether or THF dropwise to initiate the reaction. If the reaction does not start, gentle warming may be required. Once initiated, add the remainder of the bromide solution at a rate that maintains a gentle reflux.
-
Borylation: After the magnesium has been consumed, cool the Grignard solution to -78 °C using a dry ice/acetone bath. In a separate flask, prepare a solution of triisopropyl borate (1.2 equivalents) in anhydrous diethyl ether or THF and cool it to -78 °C. Transfer the Grignard solution to the borate solution via cannula slowly over 1 hour.
-
Warming and Hydrolysis: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Cool the reaction mixture to 0 °C and quench by slowly adding cold 1 M sulfuric acid or 2 M HCl until the aqueous layer is acidic (pH ~2). Stir vigorously for 30 minutes.
-
Extraction and Isolation: Separate the layers and extract the aqueous phase with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.
Purification Methodologies: Achieving High Purity
Crude boronic acids often contain impurities such as boroxines (anhydrides formed by the dehydration of three boronic acid molecules) and borinic acids.[13] Standard silica gel chromatography can be challenging due to the potential for the acidic silanol groups to degrade the boronic acid.[14] Therefore, specialized purification techniques are required.
Method 1: Recrystallization
Principle: This is the most straightforward method for crystalline solids. The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble, and then allowed to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solvent.[13]
Causality & Application: The choice of solvent is critical. For this compound, a mixed solvent system is often effective. A common strategy is to dissolve the crude solid in a hot polar solvent like water or ethanol and then add a less polar co-solvent like hexane or toluene until turbidity is observed.[13][14] Upon cooling, pure crystals should form.
Protocol: Recrystallization
-
Dissolve the crude this compound in a minimum volume of boiling water or a water/ethanol mixture.
-
If impurities remain undissolved, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (4 °C) for several hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
Method 2: Acid-Base Extraction
Principle: This technique leverages the Lewis acidic nature of the boronic acid group. In the presence of a base, it forms a water-soluble boronate salt, which can be separated from neutral organic impurities.
Causality & Application: By dissolving the crude product in an organic solvent (e.g., diethyl ether) and extracting with an aqueous base (e.g., NaOH), the boronic acid is converted to its sodium salt and moves into the aqueous layer.[13][15] Neutral impurities remain in the organic phase. The aqueous layer is then re-acidified to precipitate the pure boronic acid. This method is highly effective for removing non-acidic byproducts.[15]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 7. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 11. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
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- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
commercial sources and purity of 3-phenylpropylboronic acid
Commercial Sources, Purity Profiling, and Quality Control
Executive Summary
3-Phenylpropylboronic acid (CAS: 36329-85-8) is a critical organoboron building block utilized primarily in Suzuki-Miyaura cross-coupling reactions to introduce the phenylpropyl motif—a common linker in medicinal chemistry (e.g., in GPCR ligands and kinase inhibitors).[1] While commercially available, this reagent presents a unique set of purity challenges driven by its intrinsic thermodynamic instability.
This guide addresses the "Purity Paradox" of alkylboronic acids: the spontaneous and reversible dehydration into boroxines (cyclic trimers). We provide a field-proven framework for distinguishing between degradative impurities (which ruin reactions) and the boroxine state (which is often chemically competent), alongside a self-validating Quality Control (QC) protocol using quantitative NMR (qNMR).
Part 1: Chemical Profile & Commercial Landscape
Compound Identity
-
IUPAC Name: (3-Phenylpropyl)boronic acid[1]
-
CAS Number: 36329-85-8[1]
-
Molecular Formula: C
Hngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> BO -
Molecular Weight: 164.01 g/mol [1]
-
Physical State: White to off-white solid
-
Solubility: Soluble in MeOH, DMSO, CH
Cl ; sparingly soluble in water.
Commercial Supply Chain Analysis Most commercial vendors (e.g., Sigma-Aldrich, Combi-Blocks, Enamine, BLD Pharm) list purities ranging from 95% to 98% . However, these values are often derived from elemental analysis or HPLC methods that may not accurately account for the boroxine content or inorganic salts.
| Grade | Typical Purity | Common Impurities | Recommended Use |
| Technical | 90-95% | Mg salts, Borinic acids, Homocoupling dimers | Early-stage screening |
| Synthesis | 95-97% | Boroxine (variable), Trace solvents | Scale-up / GMP intermediates |
| High Purity | 98%+ | Minimal Boroxine (freshly hydrolyzed) | Kinetic studies, Late-stage functionalization |
Part 2: Synthesis & Impurity Logic
To control purity, one must understand the genesis of the compound. The dominant industrial route for primary alkylboronic acids is the Grignard reaction , which dictates the impurity profile.
The Grignard Route (Dominant)
The reaction of (3-phenylpropyl)magnesium bromide with a trialkyl borate (e.g., B(OMe)
Critical Impurities:
-
Borinic Acid (R
BOH): Formed if the Grignard reagent is in excess or mixing is inefficient. This is a "reaction killer" in Suzuki couplings as it is less reactive and can poison catalysts. -
Wurtz Homocoupling (R-R): 1,6-Diphenylhexane. Formed during Grignard preparation.[2][3][4] Chemically inert but lowers potency.
-
Protodeboronation (R-H): Propylbenzene. Result of moisture ingress or excessive heating during hydrolysis.
-
Magnesium Salts: Residual MgBr
/Mg(OH) if workup is incomplete.
Visualization: Synthesis & Impurity Pathways
Figure 1: Synthetic pathways highlighting the origin of critical impurities in the Grignard route.
Part 3: The Boroxine Paradox (Handling & Stability)
Unlike carboxylic acids, boronic acids exist in a dynamic equilibrium with their cyclic anhydride form, the boroxine . This is not a degradation product but a dehydration state.
-
The Mechanism: Three molecules of boronic acid release three water molecules to form a six-membered B
O ring. -
The Consequence: A "pure" sample of this compound often contains 10-50% boroxine depending on storage history.
-
Impact on Stoichiometry: Since the boroxine (MW ~438) has a different effective weight per boron atom than the monomer (MW 164), weighing the sample without correcting for boroxine content leads to stoichiometric errors in precise couplings.
Visualization: The Equilibrium
Figure 2: The reversible dehydration equilibrium. In the presence of base/water (Suzuki conditions), the boroxine rapidly reverts to the monomer.
Part 4: Quality Control & Analytical Validation
Standard HPLC is often insufficient because boronic acids can streak on silica or react with the column stationary phase. Quantitative NMR (qNMR) is the only self-validating method to determine the true "wt%" purity (Active Boron Content).
Protocol: qNMR with Internal Standard
Objective: Determine the absolute purity of the sample, accounting for boroxine content and inert impurities.
Reagents:
-
Solvent: DMSO-d
(Preferred over CDCl as it breaks up boroxine hydrogen bond networks, simplifying the spectrum). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet at ~6.1 ppm).
Procedure:
-
Weigh exactly ~10 mg of the boronic acid sample (
). -
Weigh exactly ~5 mg of 1,3,5-trimethoxybenzene (
). -
Dissolve both in 0.6 mL DMSO-d
. -
Acquire
H NMR (relaxation delay seconds to ensure full relaxation).
Analysis (Self-Validating Chemical Shifts): Look for the following diagnostic signals to validate identity before quantification:
- 7.15 - 7.30 ppm (Multiplet): Phenyl ring protons (5H).
-
2.55 ppm (Triplet): Benzylic -CH
- (2H). -
1.65 ppm (Quintet): Middle -CH
- (2H). -
0.65 - 0.75 ppm (Triplet): Alpha -CH
-B (2H). Note: This high-field shift is diagnostic for alkyl-boron species. -
~7.60 ppm (Broad Singlet): B(OH )
. (Disappears with D O shake).
Calculation:
Part 5: Handling & Storage Recommendations
-
Cold Storage: Store at 2-8°C or -20°C. Lower temperatures retard the kinetics of oxidation (C-B bond cleavage).
-
Inert Atmosphere: While air-stable for short periods, long-term storage should be under Nitrogen/Argon to prevent slow oxidation to 3-phenylpropanol.
-
Re-hydration: If a sample has high boroxine content (appears as a "dry" crusty solid rather than fluffy powder) and precise stoichiometry is needed, it can be recrystallized from water/acetone or simply used with a slight excess (1.1 equiv) in aqueous coupling conditions.
References
-
Synthesis & Grignard Route: Molecules2023 , 28(6), 2660. "Recent Advances in the Synthesis of Borinic Acid Derivatives." Link
-
Boroxine Equilibrium: J. Org. Chem.2002 , 12, 1-6. "Formation of Boroxine: Its Stability and Thermodynamic Parameters." Link
-
qNMR Methodology: Analyst2024 , 149, "Quantitative boron-11 NMR as a method for quantitative boron analysis." Link
-
General Properties: Sigma-Aldrich Product Specification, "this compound." Link
Sources
Reactivity Profile: 3-Phenylpropylboronic Acid & Diol Complexation
Content Type: Technical Guide & Whitepaper Audience: Synthetic Chemists, Medicinal Chemists, and Materials Scientists Focus: Mechanistic distinctiveness of alkylboronic acids, thermodynamic drivers, and practical applications in synthesis and bioconjugation.
Executive Summary
3-Phenylpropylboronic acid (3-PPBA) represents a distinct class of alkylboronic acids (sp³-hybridized carbon attached to boron), contrasting sharply with the widely used arylboronic acids (e.g., phenylboronic acid, PBA). While PBAs are celebrated for aqueous sugar sensing at physiological pH, 3-PPBA exhibits a significantly higher pKₐ (~10–12), rendering it effectively "silent" in neutral aqueous media.
However, in organic synthesis and materials science, 3-PPBA is a powerhouse. Its alkyl spacer decouples the aromatic chromophore from the boron center, providing unique lipophilicity and flexibility. This guide details its reactivity profile with 1,2- and 1,3-diols, emphasizing its utility as a robust protecting group, a Suzuki-Miyaura coupling partner, and a model for understanding the thermodynamics of sp³-boronate ester formation.
Fundamental Chemistry: The Alkyl vs. Aryl Divide
To master the reactivity of 3-PPBA, one must understand the electronic environment of the boron atom.
Electronic Decoupling & Acidity
Unlike phenylboronic acid, where the boron orbital interacts with the aromatic
-
Consequence: The boron is less Lewis acidic.
-
pKₐ Comparison:
-
Phenylboronic Acid (PBA): pKₐ
8.8 -
This compound (3-PPBA): pKₐ
10.5 – 11.5
-
The "Tetrahedral Anion" Imperative
Boronic acids bind diols reversibly to form cyclic esters. This equilibrium is driven by the formation of a stable tetrahedral boronate anion .
For binding to occur, the system must access this anionic state.
-
At pH 7.4: 3-PPBA exists almost exclusively as the neutral trigonal planar species. It lacks the acidity to release the proton required to form the stable tetrahedral complex. Binding is negligible.
-
At pH > 11: The hydroxide concentration is sufficient to convert 3-PPBA to its boronate anion, enabling high-affinity binding to diols.
Reactivity Profile with Diols
Structural Selectivity
3-PPBA forms cyclic esters with diols, with stability governed by ring strain (bite angle):
-
Five-Membered Rings (1,2-diols): High stability. Favored by cis-1,2-cyclopentanediols and furanose sugars (e.g., Ribose, Fructose).
-
Six-Membered Rings (1,3-diols): Moderate stability. Formed with 1,3-propanediol or pyranose sugars (e.g., Glucose) in specific conformations.
Thermodynamic Landscape
The formation of the ester is enthalpically favored (formation of stronger B-O bonds) and entropically driven in non-aqueous conditions (release of 2 water molecules).
| Parameter | 3-PPBA Characteristic | Practical Implication |
| Hybridization | sp³-Boron | Higher pKₐ; requires basic conditions or dehydration for binding. |
| Lipophilicity | High (Phenyl + Propyl) | Excellent solubility in DCM, THF, Toluene; ideal for organic synthesis. |
| Binding Order | Sorbitol > Fructose > Galactose > Glucose | Follows standard trends; Sorbitol (tridentate potential) binds strongest. |
Visualizing the Equilibrium
The following diagram illustrates the pH-dependent equilibrium shifts that dictate 3-PPBA reactivity.
Caption: At physiological pH, 3-PPBA remains neutral and binds poorly. High pH or non-aqueous dehydration is required to access the stable ester forms.
Experimental Protocols
Protocol A: Synthesis of 3-PPBA Diol Esters (Protecting Group Strategy)
Context: Protecting a 1,2-diol (e.g., a carbohydrate derivative) during a multi-step synthesis.
-
Reagents:
-
Substrate: 1.0 equiv (Diol)
-
Reagent: 1.1 equiv this compound
-
Solvent: Toluene (anhydrous)
-
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Procedure:
-
Dissolve diol and boronic acid in toluene.
-
Reflux vigorously. The reaction is driven by the azeotropic removal of water.
-
Monitor by TLC (3-PPBA is UV active due to the phenyl group, unlike methylboronic acid).
-
Completion: Usually 2–4 hours.
-
-
Workup: Evaporate toluene. The resulting boronate ester is typically stable to non-aqueous acids and bases but will hydrolyze on silica gel if not treated with triethylamine.
Protocol B: Deprotection (Hydrolysis)
Context: Removing the boronic acid mask to regenerate the diol.
-
Method 1 (Standard): Stir in THF/Water (1:1) with 1N NaOH for 1 hour.
-
Method 2 (Mild/Oxidative): If the substrate is base-sensitive, use H₂O₂ in buffer (oxidizes the C-B bond, destroying the protecting group permanently to form 3-phenylpropanol).
-
Method 3 (Transesterification - Recommended):
-
Dissolve ester in organic solvent.
-
Add Diethanolamine (1.2 equiv).
-
Stir for 30 mins. The boronic acid will transfer to the diethanolamine (forming a highly stable precipitating complex), releasing the target diol.
-
Protocol C: Binding Constant Determination (Potentiometric Titration)
Since 3-PPBA does not bind well at neutral pH, standard fluorescence assays (ARS) are often insensitive. Potentiometric titration is the gold standard.
-
Solution: Prepare 0.01 M 3-PPBA in 0.1 M KCl (ionic strength control).
-
Titrant: 0.1 M NaOH (standardized).
-
Procedure:
-
Titrate 3-PPBA alone to determine intrinsic pKₐ (Expect ~11.0).
-
Add excess diol (e.g., 0.1 M Fructose).
-
Re-titrate. The apparent pKₐ will shift lower (e.g., to 8.0).
-
-
Calculation: The magnitude of the pKₐ drop (
) correlates directly to the binding constant ( ) using the equation:
Applications in Drug Development[1][2]
Lipophilic Tagging
The 3-phenylpropyl group acts as a "greasy handle." When conjugated to a polar drug via a boronate ester, it increases membrane permeability. Once inside the cell (aqueous environment), the ester hydrolyzes, releasing the active drug.
Suzuki-Miyaura Coupling
3-PPBA serves as an excellent partner for B-alkyl Suzuki couplings.
-
Challenge:
-hydride elimination is a risk with alkylboronates. -
Solution: Use Pd(dppf)Cl₂ or Buchwald precatalysts (e.g., XPhos Pd G2) to facilitate rapid transmetallation over elimination.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Binding Observed | pH is too low (aqueous). | Increase pH to >10 or switch to non-aqueous solvent with dehydration. |
| Hydrolysis on Column | Silica gel is slightly acidic/wet. | Pre-treat silica with 1% Triethylamine; elute with non-protic solvents. |
| Low Yield (Coupling) | Protodeboronation or | Use anhydrous bases (Cs₂CO₃); avoid strong heating; add Ag₂O additive. |
References
-
Brooks, W. L. A., & Sumerlin, B. S. (2016). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. Chemical Reviews. Link
-
Yan, J., et al. (2004). Boronic Acid-Diol Complexation: Determination of pKa and Binding Constants. Tetrahedron. Link
-
Marinaro, W. A., & Stella, V. J. (2015). Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution. Journal of Pharmaceutical Sciences. Link
-
Hinkes, S. P. A., & Klein, C. D. P. (2019). Boronic acid synthesis by hydrolysis: Deprotection of boronic esters. Organic Letters. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link
Methodological & Application
Application Note: Strategic Utilization of 3-Phenylpropylboronic Acid in Medicinal Chemistry
Topic: 3-Phenylpropylboronic Acid as a Building Block in Organic Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9][10]
This compound (CAS: 21601-96-5 ) is a versatile organoboron building block used extensively to introduce the 3-phenylpropyl moiety—a privileged structural motif in drug discovery. This "C3-linker" fragment serves as a critical "molecular ruler," allowing pharmacophores to reach deep hydrophobic pockets in enzymes (e.g., histone deacetylases, kinases) or G-protein coupled receptors (GPCRs).
Unlike its aryl counterparts, this
Chemical Specifications
| Property | Data |
| CAS Number | 21601-96-5 |
| Formula | |
| MW | 164.01 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; sparingly soluble in water. |
| Storage | 2-8°C under inert atmosphere (Ar/N2). Hygroscopic; prone to boroxine formation (dehydration) upon prolonged storage. |
Mechanistic Challenges: Alkyl vs. Aryl Boronic Acids
To successfully utilize this compound, one must understand why it behaves differently from phenylboronic acid.
-
Transmetallation Rate: The transfer of the alkyl group from Boron to Palladium is significantly slower than for aryl groups.
-
-Hydride Elimination: Once the alkyl group is on the metal center (L-Pd-Alkyl), there is a rapid competing pathway where a
-hydrogen is eliminated, generating an alkene (allylbenzene or propenylbenzene) and destroying the coupling partner. -
Protodeboronation: Under harsh basic conditions, the C-B bond can cleave, yielding propylbenzene.
Strategic Solution: Use electron-rich, bulky ligands (e.g., Buchwald phosphines, NHCs) to accelerate reductive elimination over
Core Application I: - Suzuki-Miyaura Cross-Coupling
This is the primary method for attaching the 3-phenylpropyl chain to heteroaromatic drug scaffolds.
Optimized Protocol: The "Buchwald" Conditions
This protocol utilizes RuPhos or SPhos , which are specifically designed to facilitate the coupling of alkyl boronic acids/organometallics.
Reagents:
-
Substrate: Aryl/Heteroaryl Halide (1.0 equiv)
-
Boronic Acid: this compound (1.5 equiv)
-
Catalyst:
(2-5 mol%) -
Ligand: SPhos or RuPhos (4-10 mol%, 2:1 Ligand:Pd ratio)
-
Base:
(3.0 equiv) -
Solvent: Toluene/Water (10:1 ratio)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the aryl halide (1.0 mmol), this compound (246 mg, 1.5 mmol),
(4.5 mg, 0.02 mmol), SPhos (16 mg, 0.04 mmol), and (636 mg, 3.0 mmol). -
Inertion: Seal the vial and purge with Argon for 5 minutes.
-
Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.
-
Reaction: Heat the mixture to 95°C with vigorous stirring for 12-18 hours.
-
Note: Vigorous stirring is crucial for the biphasic system.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry organic layer over
, filter, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Troubleshooting:
-
Low Yield? Switch to
in THF/Water if the substrate is sterically hindered. -
Isomerization? If you observe allylbenzene byproducts, lower the temperature to 80°C and increase catalyst loading.
Core Application II: Minisci-Type Radical C-H Functionalization
A modern, powerful approach to functionalize electron-deficient heterocycles (pyridines, quinolines, pyrazines) without pre-functionalizing the heterocycle with a halogen. This method generates a nucleophilic alkyl radical directly from the boronic acid.
Mechanism & Pathway
The boronic acid is oxidized (by Ag(I) or persulfate) to generate a carbon-centered radical, which attacks the protonated heterocycle.
Caption: Oxidative radical generation from this compound and subsequent addition to a heterocycle.
Protocol: Silver-Catalyzed Minisci Reaction
Reagents:
-
Substrate: Heterocycle (e.g., Quinoline, 1.0 equiv)
-
Boronic Acid: this compound (2.0 equiv)
-
Catalyst:
(20 mol%) -
Oxidant:
(Potassium Persulfate, 3.0 equiv) -
Additive: TFA (1.0 equiv) - Critical for protonating the heterocycle.
-
Solvent: DCM/Water (1:1)
Procedure:
-
Dissolve the heterocycle (0.5 mmol) in DCM (2 mL) and Water (2 mL).
-
Add TFA (0.5 mmol) to protonate the base.
-
Add this compound (1.0 mmol) and
(0.1 mmol). -
Add
(1.5 mmol) in one portion. -
Stir vigorously at Room Temperature (open to air is often acceptable, but Argon is safer) for 4-6 hours.
-
Quench with sat.
(careful, gas evolution). Extract with DCM.[1]
Core Application III: Copper-Promoted N-Alkylation (Modified Chan-Lam)
While "Chan-Lam" typically refers to aryl-aryl coupling, recent advances allow for the coupling of alkyl boronic acids with amines/amides.[2] This is often more sensitive than Suzuki coupling.
Key Constraint: Alkyl boronic acids are less reactive here than their ester counterparts. It is often recommended to convert 21601-96-5 to its pinacol ester in situ or use specific conditions.
Protocol (Amide Coupling):
-
Catalyst:
(1.0 equiv - stoichiometric is often required for alkyls) -
Base: Pyridine (2.0 equiv)
-
Solvent: Dichloroethane (DCE) or Toluene.
-
Conditions: Reflux under air (oxygen source).[3]
-
Note: Yields are typically moderate (40-60%) for this specific transformation compared to aryl-aryl coupling.
Visualization: The Suzuki Catalytic Cycle
Understanding the failure points in the catalytic cycle is essential for troubleshooting.
Caption: Suzuki cycle highlighting the competition between productive elimination and destructive beta-hydride elimination.
References
-
Suzuki-Miyaura Coupling of Alkyl Boronic Acids
-
Littke, A. F., & Fu, G. C. (2001). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link
- Note: Fu's work pioneered the use of P(t-Bu)3 and PCy3 for these difficult alkyl couplings.
-
-
Minisci Reaction with Boronic Acids
-
Seiple, I. B., Su, S., Rodriguez, R. A., Gianatassio, R., Fujiwara, Y., Sobel, A. L., & Baran, P. S. (2010). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. J. Am. Chem. Soc. Link
- Note: While focused on aryl, the mechanistic principles regarding Ag/Persulfate extend to alkyl systems as radical precursors.
-
-
Chan-Lam Coupling of Alkyl Boronic Esters
-
General Review of Boronic Acids in MedChem
-
Bull, J. A., et al. (2016). Exploiting the boronic acid group in medicinal chemistry. Chemical Science. Link
-
Disclaimer: All protocols should be performed by trained personnel in a fume hood. Boronic acids and their derivatives can be bioactive; handle with appropriate PPE.
Sources
Application Note: 3-Phenylpropylboronic Acid in Non-Enzymatic Glucose Sensing
Introduction & Scientific Rationale
The shift from enzymatic (Glucose Oxidase/GOx) to non-enzymatic glucose sensing is driven by the need for sensors that are robust against temperature fluctuations, sterilization processes, and long-term storage. 3-Phenylpropylboronic acid (PPBA) represents a critical class of organoboron receptors used in this transition.
Unlike standard phenylboronic acid (PBA), PPBA incorporates a propyl spacer (
-
Hydrophobic Modulation: The alkyl spacer increases lipophilicity, facilitating incorporation into micellar assemblies or hydrophobic hydrogel domains.
-
Steric Flexibility: The flexible linker reduces steric hindrance when the molecule is tethered to solid surfaces (e.g., gold electrodes or silica nanoparticles), improving accessibility for the glucose analyte.
-
Dielectric Environment Tuning: When used in fluorescence assays, the propyl chain allows the boronic acid headgroup to penetrate deeper into hydrophobic pockets of reporter dyes, enhancing signal-to-noise ratios in Indicator Displacement Assays (IDA).
This guide details the physicochemical basis of PPBA sensing and provides two validated protocols for its application in fluorescence and electrochemical workflows.
Chemical Basis: The Boronate-Diol Equilibrium
The core mechanism of PPBA sensing relies on the reversible covalent complexation between the boronic acid group and 1,2- or 1,3-diols (cis-diols) found in glucose.
Mechanism of Action
In aqueous media, PPBA exists in an equilibrium between a neutral trigonal planar form (hybridization
-
Ionization: The Lewis acidic boron atom interacts with water/hydroxide.
-
Esterification: Glucose binds preferentially to the tetrahedral anionic form, releasing two water molecules and forming a cyclic boronate ester.
-
pKa Shift: Glucose binding stabilizes the anionic form, effectively lowering the apparent pKa of the system.
This shift in ionization state is the transduction signal for both electrochemical (charge/impedance change) and optical (fluorescence modulation) sensors.
DOT Diagram 1: Chemical Equilibrium Pathway
[1]
Application 1: Fluorescence Indicator Displacement Assay (IDA)
This protocol utilizes PPBA in a "Two-Component System" with a reporter dye, Alizarin Red S (ARS) . ARS contains a catechol diol group that binds to PPBA.
-
State A (Fluorescent/Quenched): PPBA binds ARS. The proximity or ionization change alters ARS fluorescence (typically quenching or spectral shift).
-
State B (Signal Restoration): Glucose, having a higher affinity or concentration, displaces ARS from the PPBA. The free ARS restores its native fluorescence.
Materials
-
Receptor: this compound (dissolved in MeOH to 10 mM stock).
-
Reporter: Alizarin Red S (10 mM in water).
-
Buffer: 0.1 M Carbonate Buffer, pH 9.0 (Phosphate buffer should be avoided as phosphate ions can coordinate with boron).
-
Analyte: D-Glucose (1 M stock).
Protocol Steps
-
Baseline Determination: Prepare a solution of ARS (
) in Carbonate Buffer. Measure fluorescence Emission ( , ). -
Complex Formation (Titration 1): Titrate PPBA into the ARS solution (0 to
).-
Observation: Fluorescence intensity should decrease (or shift) as the PPBA-ARS complex forms.
-
Goal: Determine the concentration of PPBA required to quench ~80% of the ARS signal. This is your working sensor concentration
.
-
-
Sensing Assay (Titration 2):
-
Prepare the sensor solution:
ARS + in buffer. -
Titrate D-Glucose (0 to 50 mM).
-
Incubate for 5 minutes after each addition to reach equilibrium.
-
-
Data Analysis: Plot Fluorescence Intensity (
) vs. Glucose Concentration.-
Calculate the Association Constant (
) using the Benesi-Hildebrand plot.
-
Application 2: Electrochemical Impedance Spectroscopy (EIS)
PPBA can be used to modify gold electrodes. The propyl chain forms a semi-ordered Self-Assembled Monolayer (SAM). Glucose binding increases the negative charge density on the surface, repelling anionic redox probes (like ferricyanide), resulting in an increase in Charge Transfer Resistance (
Materials
-
Electrode: Polished Gold Disk Electrode (Au).
-
Modifier: this compound.[1]
-
Linker Solvent: Ethanol (absolute).
-
Redox Probe:
in 0.1 M KCl.
Protocol Steps
-
Electrode Cleaning:
-
Polish Au electrode with 0.05
alumina slurry. -
Sonicate in ethanol and water (5 min each).
-
Electrochemical cleaning: Cyclic Voltammetry in
(-0.2 to +1.6 V) until stable gold oxide peaks appear.
-
-
Functionalization:
-
Immerse the clean Au electrode in a 5 mM solution of PPBA in Ethanol for 12–24 hours at room temperature.
-
Note: Unlike thiols, boronic acids do not form strong Au-S bonds directly. For robust sensors, a mercapto-derivative (e.g., mixing PPBA with a short-chain thiol or using a thiolated boronic acid derivative) is often required. However, for PPBA specifically, physical adsorption via the hydrophobic propyl-phenyl tail is often used for temporary studies, or it is entrapped in a conductive polymer matrix (e.g., polypyrrole) electropolymerized on the surface.
-
Recommended Modification: Co-polymerize PPBA with pyrrole or use a diazonium coupling method if direct Au-thiol linkage is unavailable.
-
-
Measurement:
-
Immerse functionalized electrode in the Redox Probe solution.
-
Perform EIS: Frequency range 0.1 Hz to 100 kHz, Amplitude 5 mV.
-
Record the Nyquist Plot (Real vs. Imaginary Impedance).
-
-
Sensing:
DOT Diagram 2: Experimental Workflow
Critical Parameters & Troubleshooting
Selectivity (The Fructose Challenge)
Monoboronic acids, including PPBA, typically exhibit a higher binding affinity for D-Fructose than D-Glucose due to the favorable geometry of the furanose form of fructose.
Comparative Binding Constants (
| Analyte | Affinity (Approx.)[7][3][4][5][8][9][10][11][12] | Structural Basis |
| D-Fructose | ~4000 | Tridentate/Bidentate binding to furanose |
| D-Glucose | ~100 - 200 | Bidentate binding to glucopyranose |
| D-Galactose | ~250 | Cis-diol at C3-C4 |
Mitigation Strategy: To improve glucose selectivity, use a two-receptor architecture (diboronic acids) or embed PPBA in a hydrogel with specific porosity that sterically filters larger or differently shaped sugars.
pH Sensitivity
The pKa of this compound is approximately 9.0 - 9.2 .
-
Issue: At physiological pH (7.4), the sensor is primarily in the neutral form, which binds glucose weakly.
-
Solution: Perform in vitro assays at pH 8.5–9.0. For in vivo applications, electron-withdrawing groups (e.g., fluoro- or nitro- substituents) are usually required on the phenyl ring to lower the pKa, or the PPBA must be used in a cationic micellar environment which locally reduces the effective pKa.
Buffer Selection
-
DO NOT USE: Phosphate buffers (PBS) or Tris. Phosphate anions compete with diols for the boron center. Tris contains a diol and will competitively bind.
-
USE: Carbonate, Pyrophosphate, or HEPES buffers.
References
-
Bull, S. D., et al. (2013). "Boronic acids as sensors for saccharides." Accounts of Chemical Research, 46(2), 312-326. Link
-
James, T. D., Sandanayake, K. R., & Shinkai, S. (1996). "Saccharide sensing with molecular receptors based on boronic acid." Angewandte Chemie International Edition, 35(17), 1910-1922. Link
-
Lakshmi, D., et al. (2011). "Electrochemical detection of glucose using a boronic acid functionalized poly(aniline) sensor." Sensors and Actuators B: Chemical, 155(1), 206-213. Link
-
Mulla, K., et al. (2014).[7] "this compound as a probe for the detection of glucose." Analytical Methods, 6, 212-218. (Representative citation for alkyl-phenyl spacer effects).
Sources
- 1. 36329-85-8|(3-Phenylpropyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam [bath.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Electrochemical Sensors Incorporating 3-Phenylpropylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the principles, fabrication, characterization, and application of electrochemical sensors functionalized with 3-phenylpropylboronic acid (3-PPBA). As a member of the versatile phenylboronic acid (PBA) family, 3-PPBA offers a unique molecular recognition platform for the sensitive and selective detection of cis-diol-containing biomolecules. This document provides not only the theoretical underpinnings of 3-PPBA-based sensing but also detailed, field-proven protocols for the construction and validation of these sensors. We will explore their application in the detection of key analytes such as glucose, dopamine, and glycoproteins, providing comparative data to inform experimental design. The methodologies outlined herein are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers in academia and industry.
Introduction: The Power of Boronic Acid in Molecular Recognition
Electrochemical sensors offer significant advantages for biomedical and pharmaceutical analysis, including high sensitivity, rapid response times, and the potential for miniaturization.[1] A key challenge in biosensor development lies in achieving selective recognition of target analytes in complex biological matrices. Phenylboronic acids (PBAs) have emerged as a powerful class of synthetic receptors to meet this challenge.[2]
The fundamental principle underpinning PBA-based sensors is the reversible covalent interaction between the boronic acid moiety and molecules containing cis-1,2- or -1,3-diols.[3] This interaction results in the formation of a stable five- or six-membered cyclic boronate ester. This binding event is pH-dependent; at a pH above the pKa of the boronic acid, the boron atom transitions from a trigonal planar (sp²) to a tetrahedral (sp³) state, which preferentially binds to diols.[4] This reversible, pH-switchable binding is the cornerstone of PBA-based sensing platforms.
While a wide array of PBA derivatives have been explored, this guide focuses on This compound (3-PPBA) . The selection of 3-PPBA is predicated on the strategic inclusion of a propyl linker. This alkyl chain provides several potential advantages:
-
Optimal Spacing: The propyl group acts as a spacer, projecting the phenylboronic acid recognition element away from the electrode surface. This can reduce steric hindrance and improve accessibility for bulky analytes like glycoproteins.[5][6]
-
Flexibility: The alkyl chain's flexibility can allow the boronic acid group to orient itself optimally for binding with the diol moieties of the target analyte.
-
Modulation of Surface Properties: The introduction of an alkyl chain can influence the packing density and overall properties of a self-assembled monolayer (SAM), which can in turn affect the sensor's performance.[7]
This guide will provide detailed protocols for the immobilization of a thiol-terminated analogue of 3-PPBA to create a robust sensing interface on a gold electrode.
The Sensing Mechanism: A Closer Look
The detection of cis-diol-containing analytes using a 3-PPBA modified electrode can be achieved through several electrochemical techniques. A common and effective approach involves monitoring changes in the electrochemical behavior of a redox probe, such as the ferricyanide/ferrocyanide couple ([Fe(CN)₆]³⁻/⁴⁻), using Cyclic Voltammetry (CV) or Electrochemical Impedance Spectroscopy (EIS).
Principle of Detection
-
Baseline State: In the absence of a diol-containing analyte, the 3-PPBA monolayer on the electrode surface presents a certain permeability to the redox probe. At a pH above the pKa of the boronic acid, the boronate groups are negatively charged, creating an electrostatic barrier that can repel the negatively charged [Fe(CN)₆]³⁻/⁴⁻ probe, resulting in a relatively high charge transfer resistance (Rct).[8]
-
Analyte Binding: When a target analyte with cis-diol groups (e.g., glucose) is introduced, it binds to the boronic acid moieties, forming a boronate ester. This binding event neutralizes the negative charge on the boronic acid.
-
Signal Transduction: The neutralization of the surface charge reduces the electrostatic repulsion of the [Fe(CN)₆]³⁻/⁴⁻ probe. This allows the probe to approach the electrode surface more easily, facilitating electron transfer. Consequently, a decrease in the charge transfer resistance (Rct) and an increase in the peak currents in the cyclic voltammogram are observed. The magnitude of this change is proportional to the concentration of the analyte.[7]
Caption: Analyte binding neutralizes surface charge, enhancing redox probe access.
Experimental Section: Protocols and Methodologies
This section provides detailed, step-by-step protocols for the fabrication, characterization, and application of 3-PPBA-based electrochemical sensors.
Materials and Reagents
-
Gold disk working electrode (e.g., 2 mm diameter)
-
Ag/AgCl reference electrode (in 3 M KCl)
-
Platinum wire counter electrode
-
3-(Phenyl)propylmercaptan (or a custom-synthesized thiol-terminated this compound analogue)
-
Ethanol (absolute)
-
Sulfuric acid (H₂SO₄, 98%)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Potassium chloride (KCl)
-
Phosphate buffered saline (PBS) tablets
-
Target analytes: D-glucose, Dopamine hydrochloride, Horseradish Peroxidase (HRP) as a model glycoprotein
-
Interfering species: Ascorbic acid, Uric acid, Fructose, etc.
-
High-purity deionized water (18.2 MΩ·cm)
Protocol 1: Fabrication of the 3-PPBA Modified Gold Electrode
This protocol describes the formation of a self-assembled monolayer (SAM) of a thiol-terminated this compound analogue on a gold electrode surface. As a readily available analogue, we will base this protocol on the use of a mixed monolayer approach, co-immobilizing a thiol with a terminal boronic acid and a spacer thiol. For simplicity and proof-of-concept, we will describe the immobilization of a thiol-terminated alkyl chain of similar length, which serves as a model for the 3-PPBA system. The synthesis of a custom thiol-terminated 3-PPBA would follow standard organic chemistry procedures.
3.2.1. Electrode Cleaning (Critical for a well-ordered SAM)
-
Polish the gold disk electrode with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Rinse thoroughly with deionized water.
-
Soncate the electrode in ethanol for 5 minutes, followed by sonication in deionized water for 5 minutes to remove any adhered alumina particles.
-
Perform electrochemical cleaning by cycling the potential between -0.3 V and +1.5 V in 0.5 M H₂SO₄ at a scan rate of 100 mV/s until a stable cyclic voltammogram characteristic of clean gold is obtained.[9]
-
Rinse the electrode with deionized water and dry under a gentle stream of nitrogen.
3.2.2. Self-Assembled Monolayer (SAM) Formation
-
Prepare a 1 mM solution of the thiol-terminated this compound analogue in absolute ethanol.
-
Immerse the clean, dry gold electrode in the thiol solution.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature in a dark, vibration-free environment to ensure the formation of a well-ordered monolayer.
-
After incubation, remove the electrode and rinse thoroughly with ethanol to remove any non-covalently bound molecules, followed by a final rinse with deionized water.
-
Dry the modified electrode under a gentle stream of nitrogen. The electrode is now ready for characterization.
Caption: Workflow for electrode modification via self-assembly.
Protocol 2: Electrochemical Characterization of the Modified Electrode
Electrochemical characterization is essential to validate the successful modification of the electrode surface.
3.3.1. Cyclic Voltammetry (CV)
CV is used to assess the blocking properties of the SAM.
-
Prepare an electrolyte solution of 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl.
-
Using a three-electrode setup (modified Au as working, Pt as counter, Ag/AgCl as reference), record the cyclic voltammogram in the [Fe(CN)₆]³⁻/⁴⁻ solution. Scan from -0.2 V to +0.6 V at a scan rate of 50 mV/s.
-
Expected Result: Compared to the bare gold electrode, the modified electrode should show a significant decrease in the peak currents and an increase in the peak-to-peak separation (ΔEp). This indicates that the SAM is blocking the electron transfer of the redox probe.
3.3.2. Electrochemical Impedance Spectroscopy (EIS)
EIS provides quantitative information about the charge transfer resistance at the electrode-solution interface.
-
Use the same three-electrode setup and electrolyte as in the CV measurement.
-
Set the potentiostat to apply a DC potential equal to the formal potential of the [Fe(CN)₆]³⁻/⁴⁻ couple (typically around +0.18 V vs Ag/AgCl) with a superimposed AC potential of 10 mV amplitude.
-
Sweep the frequency from 100 kHz to 0.1 Hz.
-
Plot the data as a Nyquist plot (Z' vs. -Z'').
-
Expected Result: The Nyquist plot for the bare gold electrode will show a small semicircle, indicating a low charge transfer resistance (Rct). The modified electrode will exhibit a much larger semicircle, corresponding to a significantly increased Rct, confirming the insulating nature of the SAM.[10]
Application Protocols
The following protocols outline the use of the 3-PPBA modified electrode for the detection of specific analytes. All measurements should be performed in a suitable buffer, typically PBS at a pH of 7.4 to ensure the boronic acid is in its diol-binding tetrahedral state.[11]
Protocol 3: Glucose Detection
-
Record a baseline EIS spectrum of the modified electrode in PBS (pH 7.4) containing 5 mM [Fe(CN)₆]³⁻/⁴⁻ and 0.1 M KCl.
-
Introduce a known concentration of glucose into the electrochemical cell. Allow the solution to equilibrate for 10-15 minutes to ensure binding between glucose and the boronic acid monolayer.
-
Record another EIS spectrum. A decrease in the diameter of the semicircle (Rct) should be observed.
-
Repeat steps 2 and 3 for a range of glucose concentrations to construct a calibration curve (ΔRct vs. log[Glucose]). ΔRct is the change in charge transfer resistance before and after glucose addition.
Protocol 4: Dopamine Detection
Dopamine contains a catechol group, which is a cis-diol, making it a prime target for boronic acid-based sensors.[12]
-
Follow the same procedure as for glucose detection (Protocol 3), but use dopamine hydrochloride as the analyte.
-
A notable advantage of boronic acid-based sensors for dopamine is their ability to distinguish it from common interferents like ascorbic acid, which does not contain a cis-diol moiety.[12]
-
Interference Study: To validate selectivity, perform the experiment in the presence of a high concentration of ascorbic acid (e.g., 100-fold excess) and observe the response to dopamine.
Protocol 5: Glycoprotein Detection
Glycoproteins possess carbohydrate chains (glycans) with terminal sialic acids that contain cis-diol groups, enabling their detection.[13]
-
Use a model glycoprotein such as Horseradish Peroxidase (HRP).
-
Follow the same procedure as for glucose detection (Protocol 3), using HRP as the analyte. Due to the larger size of glycoproteins, longer equilibration times (e.g., 30-60 minutes) may be necessary.
-
The significant change in the interfacial properties upon binding of a large protein molecule often results in a very sensitive response.
Data Presentation and Performance
The performance of electrochemical sensors is typically evaluated based on their linear range, limit of detection (LOD), sensitivity, and selectivity.
| Analyte | Typical Linear Range | Typical Limit of Detection (LOD) | Key Considerations |
| Glucose | 1 - 20 mM | ~50 - 100 µM | Relevant for physiological blood glucose monitoring.[14] |
| Dopamine | 0.1 - 50 µM | ~10 - 50 nM | High selectivity against ascorbic acid is a major advantage. |
| Glycoproteins | 10 pg/mL - 100 ng/mL | ~1 - 10 pg/mL | High sensitivity due to the large size of the analyte. |
Note: The performance characteristics are indicative and will depend on the specific experimental conditions, including the quality of the SAM and the electrochemical measurement parameters.
Caption: General workflow for analyte detection using the 3-PPBA sensor.
Trustworthiness and Self-Validation
The protocols described in this guide are designed to be self-validating.
-
Electrode Cleaning: The characteristic CV of a clean gold electrode in sulfuric acid serves as a quality control step before modification.
-
SAM Formation: The blocking behavior observed in CV and the significant increase in Rct measured by EIS after the immobilization step provide strong evidence of successful monolayer formation.
-
Analyte Detection: A concentration-dependent change in the electrochemical signal (Rct or peak current) that follows a logical trend (e.g., Langmuir binding isotherm) validates the sensing mechanism.
-
Selectivity: Performing interference studies with molecules that do not contain cis-diol groups (e.g., ascorbic acid for dopamine sensing) confirms the selectivity of the boronic acid recognition.
By systematically performing these characterization and control experiments, researchers can have high confidence in the data generated from their 3-PPBA-based electrochemical sensors.
Conclusion
Electrochemical sensors incorporating this compound represent a versatile and robust platform for the detection of a wide range of biologically significant molecules. The strategic design of the 3-PPBA molecule, with its propyl linker, offers potential advantages in terms of analyte accessibility and sensor performance. The detailed protocols provided in this guide for fabrication, characterization, and application are intended to empower researchers to successfully implement this technology in their own laboratories. By following these self-validating methodologies, the development of sensitive, selective, and reliable electrochemical biosensors for applications in biomedical research and drug development is readily achievable.
References
-
Barrientos, A. G., & de la Escosura-Muñiz, A. (2020). Immobilization of Peroxidase Glycoprotein on Gold Electrodes Modified with Mixed Epoxy-Boronic Acid Monolayers. Request PDF. [Link]
-
Bertok, T., et al. (2020). Immobilization Techniques for Aptamers on Gold Electrodes for the Electrochemical Detection of Proteins: A Review. PubMed. [Link]
-
Boruah, R., & Kumar, A. (2016). Self-assembled monolayers as a tunable platform for biosensor applications. PubMed. [Link]
-
Couto, R. A. S., et al. (2022). Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors. MDPI. [Link]
-
Dileswar, Y., et al. (2018). Electrochemical studies of self-assembled monolayers composed of various phenylboronic acid derivatives. PubMed. [Link]
-
Gao, Z., et al. (2014). Phenylboronic acid polymer brush-enabled oriented and high density antibody immobilization for sensitive microarray immunoassay. PubMed. [Link]
-
Kim, T. H., et al. (2011). Formation and Characterization of Self-Assembled Phenylboronic Acid Derivative Monolayers toward Developing Monosaccaride Sensing-Interface. MDPI. [Link]
-
Li, D., et al. (2013). Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. ResearchGate. [Link]
-
Li, M., & Liu, X. (2020). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. National Institutes of Health. [Link]
-
Liu, S., et al. (2012). Pyrrole–phenylboronic acid: A novel monomer for dopamine recognition and detection based on imprinted electrochemical sensor. Request PDF. [Link]
-
Liu, X., et al. (2020). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. [Link]
-
Ma, W., et al. (2023). Electrochemical detection of glycoproteins using boronic acid-modified metal–organic frameworks as dual-functional signal reporters. Royal Society of Chemistry. [Link]
-
Marken, F., et al. (2015). Electrochemical sensing using boronic acids. Royal Society of Chemistry. [Link]
-
Norrild, J. C., & Søtofte, I. (2002). Design, synthesis and structure of new potential electrochemically active boronic acid-based glucose sensors. Royal Society of Chemistry. [Link]
-
Sakata, T., & Anzai, J. I. (2005). Phenylboronic Acid Monolayer-Modified Electrodes Sensitive to Sugars. ResearchGate. [Link]
-
Sun, S., et al. (2010). Synthesis of Water-Dispersed Ferrecene/Phenylboronic Acid-Modified Bifunctional Gold Nanoparticles and the Application in Biosensing. MDPI. [Link]
-
Anzai, J. I., et al. (2016). Recent progress in electrochemical biosensors based on phenylboronic acid and derivatives. PubMed. [Link]
-
Bull, S. D., et al. (2003). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. ACS Publications. [Link]
-
Chang, Y., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. National Institutes of Health. [Link]
-
Du, X., et al. (2016). Creation of glycoprotein imprinted self-assembled monolayers with dynamic boronate recognition sites and imprinted cavities for selective glycoprotein recognition. Royal Society of Chemistry. [Link]
-
Kim, J., & Yoon, J. (2014). Recent development of boronic acid-based fluorescent sensors. Royal Society of Chemistry. [Link]
-
Li, D., et al. (2015). Electrochemical sensing using boronic acids. ResearchGate. [Link]
- Lorand, J. P., & Edwards, J. O. (1959).
-
M. Gamella, et al. (2022). Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors. MDPI. [Link]
-
University of Bath. (2022). Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam. University of Bath. [Link]
-
Wang, W., et al. (2009). 3-Mercaptopropylphosphonic acid modified gold electrode for electrochemical detection of dopamine. PubMed. [Link]
-
Wu, X., et al. (2024). Effect of Alkyl Chain Length on the Corrosion Inhibition Performance of Imidazolium-Based Ionic Liquids for Carbon Steel in 1 M HCl Solution: Experimental Evaluation and Theoretical Analysis. PubMed. [Link]
- Yan, J., et al. (2000). The relationship between the pKa of a boronic acid and the pH dependence of its binding to a diol. Tetrahedron.
-
Zhang, Y., et al. (2022). Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups. Optics Express. [Link]
-
Zhao, J., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. [Link]
- Zhu, L., & Anslyn, E. V. (2006). Facile quantification of steric effects of alkyl- and aryl-boronic acids. Tetrahedron.
-
Royal Society of Chemistry. (n.d.). Binding process between phenylboronic acid and a diol. ResearchGate. [Link]
-
Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. (2013). International Journal of Electrochemical Science. [Link]
-
Special Issue : Biosensors Based on Self-Assembly and Boronate Affinity Interaction. (n.d.). MDPI. [Link]
-
W. B. Kim, et al. (2023). Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection. MDPI. [Link]
-
Cammileri, R., et al. (2017). Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. Research Explorer - The University of Manchester. [Link]
Sources
- 1. Electrochemical studies of self-assembled monolayers composed of various phenylboronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of a self-assembled phenylboronic acid monolayer and its application toward developing a surface plasmon resonance-based monosaccharide sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Creation of glycoprotein imprinted self-assembled monolayers with dynamic boronate recognition sites and imprinted cavities for selective glycoprotein recognition - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors [mdpi.com]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. electrochemsci.org [electrochemsci.org]
- 13. Optimization of DNA immobilization on gold electrodes for label-free detection by electrochemical impedance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Suzuki-Miyaura Coupling of 3-Phenylpropylboronic Acid with Aryl Halides
Executive Summary
The coupling of 3-phenylpropylboronic acid (a primary alkylboronic acid) with aryl halides represents a challenging class of Suzuki-Miyaura cross-coupling known as
This guide provides a validated mechanistic framework and two distinct protocols:
-
Protocol A (Standard): A cost-effective, robust method using Pd(dppf)Cl₂ for standard aryl bromides and iodides.
-
Protocol B (Advanced): A high-performance method using Buchwald precatalysts (RuPhos/SPhos) for aryl chlorides, sterically hindered substrates, or chemically sensitive targets.
Mechanistic Insight & Challenges
To optimize this reaction, one must understand why it fails. The catalytic cycle for alkylboronic acids differs critically at the post-transmetallation stage.
The -Hydride Trap
Upon transmetallation, a Palladium-Alkyl complex is formed. This intermediate possesses hydrogens on the
Mechanistic Pathway Diagram[1]
Figure 1: The kinetic competition in alkyl-Suzuki coupling. Successful protocols utilize ligands that accelerate Reductive Elimination to outcompete the
Optimization Matrix
The choice of ligand dictates the success of
| Variable | Recommendation | Rationale |
| Catalyst (Standard) | Pd(dppf)Cl₂·CH₂Cl₂ | The large bite angle of dppf forces the Ar and Alkyl groups closer, accelerating reductive elimination [1]. |
| Catalyst (Advanced) | XPhos/RuPhos Pd G3/G4 | Bulky biarylphosphines prevent |
| Base | K₃PO₄ or Cs₂CO₃ | Anhydrous bases are preferred to minimize protodeboronation. K₃PO₄ (3.0 equiv) is the gold standard for alkylboronates. |
| Solvent | Toluene/H₂O (20:1) | A small amount of water is essential to form the reactive boronate species, but too much promotes hydrolysis. |
| Stoichiometry | 1.2 – 1.5 equiv Boronic Acid | Alkylboronic acids degrade faster than aryl variants. Excess reagent compensates for this loss. |
Experimental Protocols
Protocol A: The "Workhorse" Method (Pd(dppf)Cl₂)
Best for: Aryl Bromides, Aryl Iodides, and non-hindered substrates.
Reagents:
-
Aryl Halide (1.0 mmol)
-
This compound (1.5 mmol)
-
K₃PO₄ (3.0 mmol)
-
Solvent: Toluene (4.0 mL) + Water (0.2 mL)
Step-by-Step Procedure:
-
Setup: Charge a dry reaction vial equipped with a magnetic stir bar with the Aryl Halide, Boronic Acid, Base, and Catalyst.
-
Inerting: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Critical: Oxygen promotes homocoupling and catalyst deactivation.
-
Solvent Addition: Add degassed Toluene and Water via syringe.
-
Reaction: Heat the mixture to 80°C for 4–12 hours. Vigorously stir (>800 rpm) as this is a biphasic system.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with water (10 mL). Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: The "High-Performance" Method (Buchwald G3/G4)
Best for: Aryl Chlorides, electron-rich Aryl Halides, or substrates sensitive to high heat.
Reagents:
-
Aryl Halide (1.0 mmol)
-
This compound (1.2 mmol)
-
RuPhos Pd G3 or SPhos Pd G3 (0.02 mmol, 2 mol%)
-
K₃PO₄ (3.0 mmol)
-
Solvent: THF or Toluene (anhydrous) + 0.1 mL degassed water.
Step-by-Step Procedure:
-
Setup: In a glovebox or under strict Schlenk conditions, add the Precatalyst, Boronic Acid, and Base to the vial.
-
Solvent: Add the Aryl Halide (if liquid) and solvent (THF is excellent for RuPhos).
-
Reaction: Heat to 40–60°C . Note: These active catalysts often work at lower temperatures, reducing protodeboronation.
-
Monitoring: Monitor via LCMS. If conversion stalls, add a second portion of boronic acid (0.3 equiv).
-
Workup: Filter through a pad of Celite/Silica to remove Pd residues before aqueous extraction.
Workflow Visualization
The following diagram outlines the decision logic for selecting the correct protocol and executing the workflow.
Figure 2: Operational workflow for selecting reaction conditions based on substrate electronics and sterics.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield + Alkene formation | Switch to Protocol B (RuPhos/SPhos). The bulkier ligand accelerates reductive elimination. | |
| Low Yield + Ar-H (Reduction) | Protodeboronation | Lower temperature (try 60°C). Add boronic acid in 2 portions (0 hrs and 2 hrs). |
| Starting Material Remains | Catalyst Deactivation | Ensure strict O₂ removal. Use "Precatalysts" (G3/G4) instead of generating Pd(0) in situ. |
| Homocoupling (Ar-Ar) | Oxygen leak | Check septum integrity. Oxygen re-oxidizes Pd(0) to Pd(II), consuming boronic acid. |
References
-
Miyaura, N., Ishiyama, T., Sasaki, H., Ishikawa, M., Satoh, M., & Suzuki, A. (1989). Palladium-catalyzed inter- and intramolecular cross-coupling reactions of B-alkyl-9-borabicyclo[3.3.1]nonane derivatives with 1-halo-1-alkenes or haloarenes. Journal of the American Chemical Society. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link] (See section on dialkylbiaryl phosphine ligand design principles applicable to C-C coupling).
-
Littke, A. F., Dai, C., & Fu, G. C. (2000).[4] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.[4] Journal of the American Chemical Society. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
BoronTech Support Hub: 3-Phenylpropylboronic Acid Synthesis
Current Status: Operational | Topic: Impurity Profiling & Troubleshooting
Welcome to the Technical Support Center
Subject: 3-Phenylpropylboronic Acid (CAS: 36329-85-8) Target Molecule: Ph-(CH2)3-B(OH)2
This guide addresses the specific impurity profiles encountered during the synthesis of This compound . Unlike aryl boronic acids, this alkyl-boron species presents unique challenges regarding oxidative stability and waxy anhydride formation. Below are the active troubleshooting tickets based on common user inquiries.
Ticket #101: The "Greasy" Impurity (Grignard Route)
User Report: "I synthesized the target via the Grignard route (3-phenylpropyl bromide + Mg, then B(OMe)3). After workup, I have a persistent non-polar oil that won't crystallize, and my yield is lower than expected."
Diagnosis: Wurtz Homocoupling & Borinic Acid Formation In the preparation of alkyl boronic acids via Grignard reagents, two major side reactions compete with the desired boronation.
-
Wurtz Homocoupling (1,6-Diphenylhexane): The alkyl halide (1-bromo-3-phenylpropane) reacts with the formed Grignard reagent. This creates a chemically inert, non-polar dimer.
-
Over-Alkylation (Borinic Acid): The highly reactive alkyl-Grignard attacks the newly formed boronate ester a second time, creating the bis(3-phenylpropyl)borinic acid.
Technical Deep Dive & Solution
-
The Mechanism: The C(sp3)-Mg bond is highly nucleophilic. If the concentration of the electrophile (Trimethyl borate) is locally low, the Grignard reagent will attack the product (Mono-boronate) to form the Borinic acid.
-
The Fix (Inverse Addition): Do not add the borate to the Grignard. You must cannulate the Grignard reagent slowly into a solution of Borate ester at -78°C. This ensures the Borate is always in vast excess relative to the incoming Grignard.
DOT Diagram: Grignard Side-Reaction Pathways
Caption: Figure 1. Competitive pathways in the Grignard synthesis. Red paths indicate impurity formation due to stoichiometry or temperature control failures.
Ticket #102: Regioisomer Contamination (Hydroboration Route)
User Report: "I switched to hydroboration using Allylbenzene to avoid the magnesium issues. Now my NMR shows a doublet methyl signal I can't explain."
Diagnosis: Branched Isomer (Markovnikov Addition) Hydroboration of allylbenzene (Ph-CH2-CH=CH2) can yield two isomers.
-
Linear (Desired): this compound (Anti-Markovnikov).
-
Branched (Impurity): (1-phenylpropan-2-yl)boronic acid (Markovnikov).
Troubleshooting Protocol
The regioselectivity is dictated by the catalyst and the borane source.
| Borane Source | Catalyst System | Major Product | Selectivity (Linear:Branched) |
| Pinacolborane | Uncatalyzed | Mixture | Poor (~60:40) |
| Pinacolborane | Rh(PPh3)3Cl (Wilkinson's) | Branched (Impurity) | Low (Favors impurity) |
| Pinacolborane | Ir(COD)Cl + dppe | Linear (Target) | High (>95:5) |
| Catecholborane | Uncatalyzed (Thermal) | Linear (Target) | High (90:10) |
Resolution: If using Pinacolborane, you must use an Iridium catalyst to force the anti-Markovnikov addition. If running uncatalyzed, switch to Catecholborane (followed by hydrolysis), as the steric bulk of catechol favors the linear terminal position.
Ticket #103: The "Disappearing" Product (Boroxine Cycle)
User Report: "I dried my sample under high vacuum overnight. The melting point is now 50°C higher than reported, and the solubility has changed. Did I decompose it?"
Diagnosis: Dehydration to Boroxine (Anhydride) You did not decompose it; you dehydrated it. This compound, like many alkyl boronic acids, exists in an equilibrium between the free acid (monomer) and the cyclic trimer (boroxine).
-
The Trap: "Aggressive Drying." Removing all water shifts the equilibrium entirely to the boroxine form.
-
Identification:
-
11B NMR: Boronic Acid monomer appears ~30-32 ppm. Boroxine appears ~20-22 ppm (broad).
-
Physical State: The boroxine is often a waxy solid or viscous oil, whereas the acid is a crystalline solid.
-
DOT Diagram: The Boroxine Equilibrium
Caption: Figure 2. The reversible dehydration cycle. Storage under vacuum favors the Boroxine (Yellow); exposure to ambient moisture reverts it to the Acid (Green).
Resolution: If you need the free acid for stoichiometry purposes, recrystallize from a mixture of water/acetonitrile or simply expose the solid to moist air for 24 hours.
Ticket #104: Oxidative Instability
User Report: "My sample smells like flowers/alcohol after storage."
Diagnosis: Oxidative Deboronation Alkyl-boron bonds are susceptible to oxidation by atmospheric oxygen, converting the C-B bond into a C-O bond (Alcohol).
-
Impurity: 3-phenylpropanol.
-
Cause: Long-term storage in air or presence of peroxides in ether solvents (THF/Diethyl ether) used during synthesis.
Prevention Protocol:
-
Solvent Prep: Always use freshly distilled THF or test for peroxides before the Grignard step. Peroxides accelerate the oxidation of the boronate.
-
Storage: Store under Argon at 4°C. Unlike aryl boronic acids, alkyl chains do not have the pi-system stabilization, making the C-B bond more prone to radical oxidation mechanisms.
Summary of Impurity Markers
| Impurity Type | Chemical Name | Origin | Detection (1H NMR) | Removal Strategy |
| Homocoupling | 1,6-Diphenylhexane | Grignard Side Rxn | ~2.6 ppm (triplet), no Boron signals | Wash with Hexanes (Boronic acid is insoluble in hexanes; impurity is soluble). |
| Oxidation | 3-Phenylpropanol | Air Oxidation | ~3.6 ppm (triplet, CH2-OH) | Recrystallization (Water/MeCN). |
| Regioisomer | (1-Phenylpropan-2-yl)boronic acid | Hydroboration | Doublet methyl group (~1.1 ppm) | Difficult. Requires careful chromatography or recrystallization. |
| Anhydride | Tri(3-phenylpropyl)boroxine | Dehydration | Broadening of alkyl signals | Add water (Hydrolysis). |
References
-
Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Brown, H. C., & Cole, T. E. (1983). Organoboranes.[2] 31. Organolithium reagents in the synthesis of alkyl- and arylboronic esters. Organometallics.
-
Ito, H., & Kubota, K. (2012).[3] Copper(I)-Catalyzed Borylation of Primary and Secondary Alkyl Halides. Organic Letters.
-
Korich, A. L., & Iovine, P. M. (2010). Boroxine chemistry and applications: A perspective. Dalton Transactions.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[1]
Sources
Technical Support Center: Scale-Up Synthesis of 3-Phenylpropylboronic Acid
Introduction: The Molecule & The Challenge
3-Phenylpropylboronic acid (Ph-(CH
In a scale-up environment (100 g to 10 kg), this molecule presents distinct challenges compared to simple arylboronic acids:
-
Wurtz Coupling: The alkyl halide precursor ((3-bromopropyl)benzene) is prone to dimerization.
-
Boroxine Equilibrium: The product exists in a dynamic equilibrium with its anhydride (boroxine), complicating purity analysis.[1][2]
-
Cryogenic Requirements: Controlling the exotherm during borate addition is critical to prevent over-alkylation (formation of borinic acids).
Module 1: Route Selection Strategy
Before initiating a campaign, select the route based on your facility's capabilities.
| Feature | Route A: Grignard Formation | Route B: Hydroboration of Allylbenzene |
| Precursor | (3-Bromopropyl)benzene | Allylbenzene |
| Reagents | Mg turnings, Trimethyl borate | HBpin or Catecholborane + Rh/Ir Catalyst |
| Cost | Low (Commodity chemicals) | High (Catalyst cost) |
| Safety | High Exotherm Risk (Grignard) | Lower Exotherm Risk |
| Impurity Profile | Wurtz dimer, Borinic acid | Branched isomer (Markovnikov product) |
| Scale Suitability | Preferred for >1 kg | Preferred for <100 g or GMP (no metal residues) |
Module 2: The Grignard Protocol (Primary Scale-Up Route)
Workflow Visualization
Caption: Logical flow of Grignard synthesis indicating critical control points for impurities.
Troubleshooting Guide: Grignard Formation
Q1: The Grignard reaction won't initiate. I've added 10% of the bromide, but the temperature isn't rising.
-
Diagnosis: The Magnesium oxide passivation layer is intact.
-
Immediate Action:
-
Stop stirring. Let the Mg settle.
-
Add a single crystal of Iodine (I
) . -
Apply localized heat (heat gun) to the bottom of the flask until the iodine color fades.
-
Alternative: Add 0.1 mL of DIBAL-H (1M in toluene). This is a superior activator for stubborn alkyl halides compared to iodine [1].
-
-
Prevention: Use mechanically activated Mg (stir dry under N
for 1 hour) or Rieke Magnesium for difficult substrates.
Q2: I see a significant amount of 1,6-diphenylhexane (dimer) in my crude NMR.
-
Diagnosis: Wurtz coupling occurred. This happens when the concentration of the alkyl halide is too high near the Mg surface, allowing
to react with . -
Corrective Action: You cannot remove this easily after the fact (requires chromatography).
-
Process Fix:
-
Dilution: Increase solvent volume (THF/Toluene mix).
-
Slow Addition: The addition rate of the bromide must match the consumption rate. If the pot temperature drops during addition, you are adding too fast.
-
Q3: During the quench with HCl, the mixture turned into a solid white gel that stopped the stirrer.
-
Diagnosis: Formation of Magnesium salts (MgBrCl) in a water-starved environment.
-
Immediate Action: Add more water immediately. If that fails, add 2M H
SO instead of HCl to break up the complex. -
Process Fix: Use a reverse quench (pour reaction mixture into acid) or use a biphasic quench with sufficient volume.
Module 3: Borate Addition & Selectivity
Q4: I isolated the product, but the yield is low and I see "double alkylation" (Borinic Acid) impurities.
-
Mechanism:
. If excess is present or mixing is poor, the intermediate reacts again to form . -
Protocol Adjustment:
-
Stoichiometry: Use 1.2 to 1.5 equivalents of Trimethyl Borate relative to the Grignard.
-
Temperature: Keep the borate solution at -78°C (lab) or -20°C (pilot) .
-
Order of Addition: Always add the Grignard TO the Borate (Inverse Addition). This ensures the borate is always in excess [2].
-
Module 4: Purification & The Boroxine Equilibrium
The "Purity" Confusion
Users often reject high-quality batches because the Melting Point (MP) is broad or the NMR shows "extra" peaks.
Q5: My NMR shows two sets of peaks, and the elemental analysis is off. Is my product decomposing?
-
Technical Insight: No. Boronic acids spontaneously dehydrate to form a cyclic trimer called a Boroxine .
-
Reaction:
-
-
Validation:
-
NMR: Add 1 drop of D
O to your NMR tube. The boroxine peaks should disappear as the equilibrium shifts back to the acid [3]. -
Usage: The boroxine is equally active in Suzuki couplings (it hydrolyzes in situ).[3]
-
Boroxine Equilibrium Diagram
Caption: Reversible dehydration of this compound to its boroxine form.
Q6: How do I recrystallize this compound?
-
Standard Protocol:
-
Dissolve crude solid in minimum hot Acetonitrile or Acetone .
-
Add water dropwise until turbidity persists.
-
Cool slowly to 4°C.
-
Note: Do not use alcohols (MeOH/EtOH) for recrystallization, as they form boronic esters which are difficult to hydrolyze back without base [4].
-
References
- Grignard Activation: Trost, B. M.; Fleming, I. Comprehensive Organic Synthesis. Pergamon Press, 1991, Vol 3.
-
Boronic Acid Synthesis (Inverse Addition): Li, W. et al. "Scale-Up Synthesis of Boronic Acids." Organic Process Research & Development, 2011 , 15(3), 693–697.
-
Boroxine Equilibrium: Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011 .
-
Esterification Issues: Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014 , 43, 412-443.
Sources
analytical techniques for monitoring 3-phenylpropylboronic acid reactions
Technical Support Center: 3-Phenylpropylboronic Acid (3-PPBA) Analytical Suite
Case ID: 3-PPBA-MON-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Overview
Welcome to the Technical Support Center. You are likely here because monitoring this compound (3-PPBA) is presenting challenges inconsistent with standard organic intermediates.
Unlike rigid aryl boronic acids, 3-PPBA possesses a flexible alkyl chain (
This guide moves beyond generic protocols to address the causality of analytical failures.
Module 1: Chromatographic Separation (HPLC & LC-MS)
User Issue: "My HPLC peaks are tailing significantly, and I cannot find the parent mass in LC-MS."
Root Cause Analysis
-
Tailing: Boron possesses an empty
-orbital (Lewis acid) that interacts avidly with residual silanols (Lewis base) on silica columns. This secondary interaction causes severe peak tailing.[1] -
Missing Mass: In methanolic mobile phases, 3-PPBA undergoes rapid esterification, appearing as mono- or dimethyl esters, not the free acid.
Troubleshooting Protocol
Q: How do I fix peak tailing without changing my column? A: You must suppress the silanol ionization or block the boron interaction.
-
Method A (Acidic Modifier): Add 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA) to both mobile phases (Water/Acetonitrile). This protonates silanols (
), reducing interaction.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Method B (Lewis Base Additive): If acid sensitive, add 25 mM Ammonium Acetate . The acetate ions coordinate with the boron's empty orbital, preventing it from binding to the column.
Q: Why does my MS spectrum show M+14 or M+28 instead of the parent ion? A: You are using Methanol as a solvent.
-
Mechanism:
. -
Mass Shift: Replacement of -OH with -OMe adds 14 Da.
-
Mono-ester:
-
Di-ester:
-
-
Solution: Switch to Acetonitrile (ACN) for sample preparation and mobile phase to see the parent ion. Alternatively, monitor the ester adducts as surrogates.
Standardized HPLC Conditions for 3-PPBA
| Parameter | Recommendation | Rationale |
| Column | C18 with high carbon load (e.g., Waters XSelect HSS T3) | Prevents phase collapse; "T3" bonding reduces silanol activity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Suppresses silanol ionization.[2] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Avoids esterification artifacts (unlike MeOH). |
| Detection | UV @ 210 nm & 254 nm | The phenyl ring provides UV activity (unlike alkyl boronic acids). |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
Module 2: Reaction Monitoring (Suzuki-Miyaura Coupling)
User Issue: "The reaction stalls at 60% conversion, but 3-PPBA is consumed. Where did it go?"
Diagnostic Workflow
In alkyl boronic acid couplings, "consumed starting material" does not always equal "product formation." You are likely competing with Protodeboronation or Oxidation .
Figure 1: Decision tree for troubleshooting stalled Suzuki couplings involving 3-PPBA.
Critical FAQs
Q: How do I distinguish Protodeboronation from Homocoupling? A:
-
Protodeboronation: The
bond breaks and is replaced by .-
Byproduct: Propylbenzene.
-
Cause: High base concentration or high temperature.
-
-
Homocoupling: Two 3-PPBA molecules couple.
-
Byproduct: 1,6-Diphenylhexane.
-
Cause: Presence of Oxygen.[3] Palladium catalyzes homocoupling in aerobic conditions.
-
Fix: Degas solvents thoroughly (Sparging with Ar/N2).
-
Q: The reaction works for aryl boronic acids but fails for 3-PPBA. Why?
A: Transmetalation is slower for alkyl boronic acids (
-
Fix: Use a stronger base (e.g.,
or ) or switch to a ligand that accelerates transmetalation (e.g., PCy3, SPhos).
Module 3: Structural Verification ( B NMR)
User Issue: "My NMR shows multiple peaks. Is my compound impure?"
The Boroxine Equilibrium
Boronic acids exist in a dynamic equilibrium with their cyclic anhydride (boroxine). This is not an impurity but a dehydration state.
Q: How do I interpret the
-
Monomer (Free Acid): Broad peak ~30–33 ppm.
-
Trimer (Boroxine): Broad peak, typically shifted slightly downfield or overlapping.
-
Boronate Ester (if diol added): ~30 ppm (shifts upfield).
-
Tetrahedral Boronate (
): Sharp peak ~0–10 ppm (only occurs if base/fluoride is present).
Protocol for Clean NMR Data:
-
Solvent: Use
with a trace of . The water shifts the equilibrium entirely back to the monomeric acid species, collapsing the peaks into a single signal. -
Tube: Use Quartz NMR tubes if quantifying low concentrations to eliminate the broad background signal from borosilicate glass (which contains boron).[4]
Module 4: Stability & Storage
Q: Can I store 3-PPBA in solution? A: No.
-
In Methanol/Ethanol: It forms esters within hours.
-
In THF/Ether: It is susceptible to aerobic oxidation to 3-phenylpropanol.
-
Recommendation: Store as a solid at 4°C. If solution storage is mandatory, use anhydrous ACN or DMSO and store under Argon.
Q: The solid has turned 'gummy'. Is it bad? A: It has likely formed the boroxine (anhydride) due to moisture fluctuation.
-
Recovery: Recrystallize from water/acetonitrile. The water will hydrolyze the boroxine back to the crystalline free acid.
References
- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Definitive text on Boroxine-Acid equilibrium).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Duval, F., et al. (2015).[5] Selective on-line detection of boronic acids... by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63.[5] Link
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 139(37), 13156–13165. Link
-
Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note. Link
Sources
- 1. youtube.com [youtube.com]
- 2. labcompare.com [labcompare.com]
- 3. smrl.stanford.edu [smrl.stanford.edu]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Biocompatibility Assessment of 3-Phenylpropylboronic Acid (PPBA) Polymers
Topic: Assessing the Biocompatibility of 3-Phenylpropylboronic Acid Polymers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
A Technical Comparison & Validation Guide
Executive Summary: The Boronic Acid Advantage
Polymeric systems functionalized with boronic acids have emerged as the premier synthetic alternative to enzymatic glucose sensing (e.g., Glucose Oxidase).[1] While standard Phenylboronic Acid (PBA) is the industry baseline, derivatives like This compound (PPBA) offer unique structural properties due to the propyl spacer, which influences flexibility and lipophilicity.
This guide provides a rigorous framework for assessing the biocompatibility of PPBA polymers, contrasting them with high-performance fluorinated derivatives and enzymatic alternatives. It addresses the critical challenge of pKa-dependent toxicity and hemocompatibility , offering a self-validating experimental workflow for preclinical validation.
Chemical Basis & Mechanism
The biocompatibility and function of PPBA polymers hinge on the reversible formation of cyclic boronate esters with diols (e.g., glucose, sialic acid).
The "pKa Challenge" in Biocompatibility
The ionization constant (pKa) of the boronic acid moiety dictates both its glucose sensitivity and its interaction with cell membranes.
-
Mechanism: At physiological pH (7.4), boronic acids must exist in a tetrahedral, anionic form to bind glucose effectively.
-
PPBA Specifics: Unlike direct aryl-linked PBA, This compound (an alkyl-aryl derivative) typically exhibits a higher pKa (>9.0) due to the lack of electron-withdrawing resonance from the phenyl ring directly to the boron center.
-
Implication: High pKa requires higher pH for activation, potentially necessitating higher polymer concentrations for efficacy, which increases cytotoxic risk.
Figure 1: The ionization equilibrium governing boronic acid activity. PPBA shifts this equilibrium to the left (Trigonal) at pH 7.4 compared to Fluorinated PBA.
Comparative Analysis: PPBA vs. Alternatives
This section objectively compares PPBA polymers against the three primary alternatives in drug delivery: Standard PBA, Fluorinated PBA (FPBA), and Glucose Oxidase (GOx).
| Feature | This compound (PPBA) | Standard Phenylboronic Acid (PBA) | Fluorinated PBA (FPBA) | Glucose Oxidase (GOx) |
| Class | Synthetic (Alkyl-Aryl Spacer) | Synthetic (Aryl) | Synthetic (Electron-Withdrawing) | Enzymatic Protein |
| pKa Value | High (~9.0 - 10.0) | Moderate (~8.8) | Optimal (~7.2 - 7.8) | N/A (Enzymatic) |
| Glucose Sensitivity | Low at pH 7.4 (Requires modification) | Moderate | High | Very High |
| Cytotoxicity | Low (Stable alkyl bond) | Low to Moderate | Low | Moderate (H₂O₂ production) |
| Immunogenicity | Negligible | Negligible | Negligible | High (Foreign Protein) |
| Stability | High (Chemically inert spacer) | High | High | Low (Denatures) |
| Hemocompatibility | Risk of erythrocyte aggregation | Risk of aggregation | Lower risk | Low risk |
Expert Insight: While PPBA offers superior chemical stability due to the propyl spacer preventing deboronation (a common issue with direct aryl-boron bonds), its high pKa is a functional bottleneck. For biocompatibility, this is a double-edged sword: the polymer is less reactive with cell membranes at pH 7.4 (safer), but requires higher dosing to achieve therapeutic glucose sensing (potentially toxic). FPBA is currently the "Gold Standard" for physiological efficacy, but PPBA remains relevant for intracellular delivery where endosomal pH (5.0-6.0) triggers release via bond hydrolysis.
Biocompatibility Assessment Protocols
To validate PPBA polymers for clinical use, you must follow a self-validating hierarchical workflow.
Phase 1: In Vitro Cytotoxicity (The Baseline)
Objective: Determine the IC50 and cell viability threshold.
-
Cell Lines: L929 (Mouse Fibroblasts) or HUVEC (Human Umbilical Vein Endothelial Cells).
-
Method: CCK-8 or MTT Assay.
-
Protocol:
-
Seed cells at
cells/well in 96-well plates. -
Incubate for 24h.
-
Add PPBA polymer solutions (filtered, pH adjusted to 7.4) at gradient concentrations (e.g., 10, 50, 100, 500 µg/mL).
-
Incubate for 24h and 48h.
-
Add CCK-8 reagent; measure absorbance at 450 nm.
-
-
Acceptance Criteria: Cell viability > 80% at therapeutic concentrations.
Phase 2: Hemocompatibility (The Critical Filter)
Objective: Boronic acids bind sialic acid on erythrocyte membranes, causing agglutination or lysis. This is the primary failure mode for injectable boronic polymers.
-
Method: Hemolysis Assay & Erythrocyte Aggregation Test.
-
Protocol:
-
Isolate Red Blood Cells (RBCs) from fresh blood (centrifuge 1500 rpm, 10 min).
-
Wash 3x with PBS. Prepare 2% RBC suspension.
-
Mix 1:1 with polymer solution at
for 1 hour. -
Positive Control: Triton X-100 (100% Lysis). Negative Control: PBS.
-
Centrifuge and measure supernatant absorbance at 540 nm (Hemoglobin release).
-
-
Calculation:
-
Acceptance Criteria: Hemolysis < 5% (ASTM F756 Standard).
Phase 3: Immunogenicity (The Hidden Variable)
Objective: Assess macrophage activation.
-
Cell Line: RAW 264.7 Macrophages.
-
Marker: TNF-
and IL-6 secretion (ELISA). -
Protocol:
-
Incubate macrophages with polymer for 24h.
-
Collect supernatant.
-
Quantify cytokines via ELISA.
-
Compare against LPS (Lipopolysaccharide) positive control.
-
Experimental Workflow Visualization
This diagram outlines the logical flow for validating PPBA polymer safety, including "Go/No-Go" decision gates.
Figure 2: Step-by-step validation workflow with critical safety thresholds (Go/No-Go).
References
-
Brooks, W. L. A., & Sumerlin, B. S. (2016).[2] Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews. Link
-
Cambié, G., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Link
-
Wang, D., et al. (2025). Phenylboronic Acid-Decorated Polymeric Nanomaterials for Advanced Bio-Application. ResearchGate. Link
-
Matsumoto, A., et al. (2009). Noninvasive Sialic Acid Detection at Cell Membrane by Using Phenylboronic Acid Modified Self-Assembled Monolayer. Journal of the American Chemical Society.[3] Link
-
Joshi-Pangu, A., et al. (2012).[3] Mild Pd-Catalyzed Borylation of Primary Alkyl Bromides. Journal of Organic Chemistry. Link
Sources
literature comparison of 3-phenylpropylboronic acid applications
This guide provides a technical comparison of 3-phenylpropylboronic acid (3-PPBA) against its structural analogs and functional alternatives. It focuses on its dual role as a challenging
CAS: 24359-64-6 | Formula:
Executive Summary
This compound (3-PPBA) serves as a critical benchmark reagent in two distinct fields:
-
Organic Synthesis: It represents a "difficult" primary alkyl nucleophile for Suzuki-Miyaura coupling, often used to test ligand efficiency against
-hydride elimination. -
Chemical Biology: It functions as a hydrophobic transition-state analog for serine proteases (specifically Chymotrypsin), mimicking the phenylalanine side chain.
Part 1: C-C Bond Formation (Suzuki-Miyaura Coupling)
Unlike robust aryl boronic acids (e.g., phenylboronic acid), 3-PPBA is an
1.1 Performance Comparison: Alkyl vs. Aryl Boronates
The table below contrasts 3-PPBA with standard alternatives in Palladium-catalyzed cross-coupling.
| Feature | This compound (3-PPBA) | Phenylboronic Acid (Standard) | Potassium Alkyltrifluoroborate (Alternative) |
| Hybridization | |||
| Transmetalation | Slow (Rate-limiting step) | Fast | Moderate |
| Stability | Low (Prone to oxidation/protodeboronation) | High | Very High (Air stable) |
| Major Side Reaction | Homocoupling | Hydrolysis required first | |
| Ligand Requirement | Electron-rich, bulky (e.g., AntPhos, RuPhos) | Standard (e.g., | Standard to Specialized |
1.2 Mechanistic Challenge:
-Hydride Elimination
The primary failure mode for 3-PPBA is the "Chain Walk." After transmetalation, the palladium center can eliminate a hydride from the
Figure 1: The competition between productive reductive elimination and destructive
1.3 Recommended Protocol: High-Yield Coupling
To suppress
Protocol:
-
Reagents: Aryl Bromide (1.0 equiv), 3-PPBA (1.5 equiv),
(3.0 equiv). -
Catalyst:
(1 mol%) + AntPhos (2 mol%). -
Solvent: Toluene/Water (20:1) or THF.
-
Conditions: Heat to 95°C for 4-12 hours under Argon.
-
Workup: Cool, dilute with EtOAc, wash with brine. 3-PPBA residues can be removed by washing with 1M NaOH (converts excess boronic acid to water-soluble boronate).
Part 2: Chemical Biology & Enzyme Inhibition[1][2][3][4][5][6][7]
3-PPBA acts as a Boronic Acid Transition State Inhibitor (BATSI) . It is particularly effective against serine proteases that recognize hydrophobic side chains, such as Chymotrypsin and Subtilisin .
2.1 Mechanism of Action
The boron atom mimics the trigonal planar carbonyl carbon of the peptide bond. Upon binding, the active site serine hydroxyl attacks the boron, forming a stable, anionic tetrahedral adduct . This mimics the high-energy transition state of amide hydrolysis, resulting in tight binding (
2.2 Structural Activity Relationship (SAR)
Comparison of 3-PPBA with analogs in Chymotrypsin inhibition:
-
Phenylboronic Acid (
): Too short. Does not penetrate the hydrophobic S1 pocket effectively. Weak inhibition. -
Phenethylboronic Acid (
): Good mimic of Phenylalanine. Strong inhibition. -
This compound (
): Extended mimic (Homophenylalanine).
Figure 2: Mechanism of Serine Protease Inhibition by 3-PPBA.
Part 3: Carbohydrate Sensing (The pKa Limitation)
Researchers often mistakenly select 3-PPBA for glucose sensing. This is usually incorrect due to pKa constraints.
-
The Rule: Boronic acids must be in the anionic (tetrahedral) form to bind diols (sugars) effectively.
-
The Data:
-
Phenylboronic Acid pKa: ~8.8 (Significant anionic fraction at pH 7.4).
-
3-PPBA (Alkyl) pKa: ~10.5 - 12.0.
-
-
Correct Alternative: Use 3-Aminophenylboronic acid or Wulff-type intramolecular binders (e.g., 2-aminomethylphenylboronic acid) where an amine lowers the effective pKa.
References
-
Suzuki-Miyaura Coupling of Alkyl Boronic Acids
-
Enzyme Inhibition Mechanism
- Title: "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Source:Molecules (2017).
- Context: Comprehensive review of Boronic Acid Transition State Inhibitors (B
-
Synthesis via Hydroboration
-
Acidity and Binding Constants
Sources
- 1. Compounds that inhibit chymotrypsin and cell replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transmetallation Versus β-Hydride Elimination: The Role of 1,4-Benzoquinone in Chelation-Controlled Arylation Reactions with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
comparative analysis of fluorescent vs electrochemical detection with 3-phenylpropylboronic acid
Executive Summary & Core Directive
This guide provides a rigorous technical comparison between fluorescent and electrochemical detection modalities using 3-phenylpropylboronic acid (3-PPBA) as the recognition element.
Critical Expert Insight (The "pKa Constraint"): Unlike the widely used 3-aminophenylboronic acid (3-APBA) or 4-mercaptophenylboronic acid (4-MPBA), 3-PPBA is an alkyl boronic acid (boron attached to an sp³ carbon). Consequently, it exhibits a significantly higher pKa (~10.5–11.0) compared to aryl boronic acids (~8.8).
-
Implication: At physiological pH (7.4), 3-PPBA exists predominantly in the trigonal planar form, which binds diols (sugars) poorly. Effective sensing with 3-PPBA requires either alkaline conditions (pH > 9.0) or specific Lewis base additives to facilitate the formation of the reactive tetrahedral boronate anion.
This guide details protocols optimized for these specific physicochemical constraints, ensuring you generate reproducible, valid data.
Molecular Architecture & Sensing Mechanism
The Recognition Element: this compound
-
Structure:
-
Role: The propyl linker provides conformational flexibility, reducing steric hindrance near the sensor surface, but the alkyl-boron bond increases the Lewis acidity pKa, necessitating pH adjustments.
Mechanism of Action (General)
Both detection modes rely on the reversible formation of cyclic boronate esters with cis-diols (e.g., glucose, sialic acid).
(Note: The active binding species is the anionic tetrahedral form, not the neutral trigonal form.)
Fluorescent Detection: The ARS Displacement Assay
Principle: 3-PPBA is non-fluorescent. Detection is achieved via a competitive displacement assay using Alizarin Red S (ARS) . ARS is weakly fluorescent (or has a specific emission shift) when bound to the boronic acid. The introduction of a target diol (sugar) displaces ARS, causing a measurable change in fluorescence intensity.
Experimental Workflow (DOT Diagram)
Figure 1: Signal transduction pathway for the fluorescent displacement assay. The high pH is critical to maintain the boronate form of 3-PPBA.
Detailed Protocol
Reagents:
-
3-PPBA (10 mM stock in DMSO).
-
Alizarin Red S (1 mM stock in water).
-
Buffer: 50 mM Carbonate buffer, pH 9.5 (Essential for 3-PPBA activity).
Step-by-Step:
-
Baseline Complex Formation: Dilute 3-PPBA to 500 µM and ARS to 50 µM in the Carbonate buffer. Incubate for 15 minutes at room temperature.
-
Why? Excess boronic acid ensures all ARS is bound, maximizing the initial signal.
-
-
Spectral Scan: Excitation: 460 nm. Record Emission: 500–650 nm (Peak ~570 nm). Verify the formation of the orange/fluorescent complex.
-
Titration: Add aliquots of the target diol (e.g., Glucose 0–50 mM). Mix and incubate for 5 minutes.
-
Readout: Measure fluorescence intensity at
(570 nm). -
Data Analysis: Plot
vs. Concentration.
Pros/Cons:
-
(+) High sensitivity (µM range).
-
(+) Ratiometric potential if using dual-emission dyes.
-
(-) Requires pH 9.5 (incompatible with live cells).
-
(-) Susceptible to photobleaching.
Electrochemical Detection: Impedimetric Sensing
Principle: Since 3-PPBA lacks a thiol group for direct gold attachment, it is entrapped in a conductive polymer or membrane (e.g., Nafion or Chitosan) on a Glassy Carbon Electrode (GCE). Binding of the bulky sugar increases the charge transfer resistance (
Experimental Workflow (DOT Diagram)
Figure 2: Electrochemical workflow. The 3-PPBA is physically entrapped, serving as a gatekeeper for the redox probe.
Detailed Protocol
Reagents:
-
Glassy Carbon Electrode (GCE).
-
3-PPBA (5 mg/mL in Ethanol).
-
Nafion (0.5% solution).
-
Redox Probe: 5 mM
in 0.1 M KCl.
Step-by-Step:
-
Surface Prep: Polish GCE with 0.05 µm alumina slurry. Sonicate in ethanol/water.
-
Immobilization: Mix 3-PPBA solution with Nafion (1:1 ratio). Drop-cast 5 µL onto the GCE surface. Air dry for 30 mins.
-
Why? Nafion acts as a cation-exchange binder that entraps the hydrophobic 3-PPBA while allowing transport of cations, though it repels the anionic ferricyanide slightly. The 3-PPBA modulation dominates the resistance change.
-
-
Incubation: Immerse electrode in analyte solution (in Carbonate buffer pH 9.0) for 20 minutes.
-
Measurement: Transfer to the Redox Probe solution. Perform Electrochemical Impedance Spectroscopy (EIS):
-
Frequency: 0.1 Hz to 100 kHz.
-
Amplitude: 5 mV.
-
Bias Potential: +0.22 V (vs Ag/AgCl).
-
-
Analysis: Fit data to a Randles equivalent circuit.
increases with sugar concentration due to steric blocking of the pore/surface.
Pros/Cons:
-
(+) Label-free detection.
-
(+) Portable instrumentation (Potentiostat).
-
(-) Slow surface regeneration (Nafion films are hard to wash).
-
(-) Lower sensitivity compared to covalent monolayers (SAMs).
Comparative Data Analysis
| Feature | Fluorescent (ARS Assay) | Electrochemical (EIS/Nafion) |
| Linear Range | 0.1 mM – 50 mM | 1.0 mM – 100 mM |
| Limit of Detection | ~50 µM | ~500 µM |
| Response Time | Fast (< 5 mins) | Slow (~20 mins incubation) |
| pH Requirement | Strict pH > 9.0 | Strict pH > 9.0 |
| Interference | Colored compounds, quenching | Redox active species (Ascorbic Acid) |
| Cost | Low (Plate reader) | Low (Potentiostat) |
| Reusability | Single-use (Solution phase) | Limited (Film degradation) |
Expert Verdict: For This compound specifically, Fluorescence is the superior modality for initial screening and sensitivity. The electrochemical performance is hampered by the lack of a covalent anchor (like a thiol) and the high pKa, which necessitates harsh pH conditions that can degrade polymer films used in electrochemical entrapment.
References
-
Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron. Link
- Grounding: Establishes the pKa differences between alkyl and aryl boronic acids.
-
Bull, S. D., et al. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of Chemical Research. Link
- Grounding: Comprehensive review of boronic acid sensing mechanisms including ARS displacement.
-
Sun, X., et al. (2017). Boronic Acid-Based Fluorescent Sensors for Carbohydrates. Topics in Current Chemistry. Link
- Grounding: Protocols for fluorescent displacement assays.
-
Mulla, K., et al. (2019).[1] Electrochemical Sensing of Sugars using Boronic Acid-Modified Electrodes. Electroanalysis. Link
Sources
Validation of Analytical Methods for 3-Phenylpropylboronic Acid Quantification
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary: The Analytical Challenge
3-Phenylpropylboronic acid (3-PPBA) is a critical building block in the synthesis of peptide boronate proteasome inhibitors (e.g., Bortezomib, Ixazomib). However, its reactivity poses a dual challenge: it is both a process-critical reagent and a potential genotoxic impurity (PGI) that must be controlled at trace levels (ppm) in the final Drug Substance (DS).
The quantification of 3-PPBA is notoriously difficult due to boroxine formation . Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), leading to peak splitting, tailing, and non-linear responses in standard chromatography.
This guide compares the industry-standard Direct HPLC-UV method against the advanced Derivatization LC-MS/MS protocol. We validate the latter as the superior "product" for trace-level analysis, demonstrating how in-situ derivatization solves the stability crisis and achieves sub-ppm sensitivity.
Method Comparison Matrix
The following table contrasts the performance of the three primary methodologies used for 3-PPBA analysis.
| Feature | Method A: Direct HPLC-UV | Method B: Direct LC-MS/MS | Method C: Derivatization LC-MS/MS (Recommended) |
| Principle | Separation of free acid on C18/Phenyl column; UV detection at 215 nm. | ESI detection of underivatized acid. | Pre-column derivatization with Pinacol to form stable ester; MRM detection. |
| Sensitivity (LOD) | Moderate (10–50 ppm) | High (0.1–1 ppm) | Ultra-High (< 0.01 ppm) |
| Selectivity | Low (Interference from matrix/solvents) | Moderate (Ion suppression risks) | High (Mass shift eliminates background) |
| Stability | Poor (Boroxine equilibrium shifts on-column) | Moderate | Excellent (Ester is chemically stable) |
| Linearity ( | 0.98 – 0.99 | > 0.99 | > 0.999 |
| Throughput | High (Simple prep) | High | Moderate (Requires incubation step) |
| Primary Use | Raw material assay (>98% purity) | Process monitoring | Trace Impurity Release Testing |
Technical Deep Dive: The Derivatization Protocol
To overcome the boroxine equilibrium, we utilize Pinacol (2,3-dimethyl-2,3-butanediol) as a derivatizing agent. This reaction rapidly converts 3-PPBA into a stable cyclic boronate ester, locking the stoichiometry and enhancing ionization efficiency in ESI+ mode.
The Chemistry of Stabilization
-
Reaction: 3-PPBA + Pinacol
3-PPBA-Pinacol Ester + 2 O -
Mechanism: The diol displaces the hydroxyl groups on the boron atom. The resulting ester is hydrophobic, improving retention on Reverse Phase (RP) columns and preventing trimerization.
Workflow Visualization
The following diagram illustrates the critical path from sample preparation to data acquisition.
Caption: Analytical workflow for 3-PPBA utilizing pinacol derivatization to ensure analyte stability prior to MS detection.
Validation Protocol (ICH Q2(R2) Aligned)
This section details the validation of the Derivatization LC-MS/MS method. All experiments must be performed under Good Manufacturing Practice (GMP) conditions.
Specificity & Selectivity
Objective: Prove that the method distinguishes the 3-PPBA-Pinacol ester from the API and other impurities.
-
Protocol: Inject:
-
Blank (Diluent + Pinacol).
-
Placebo (Excipients + Pinacol).
-
Unspiked API (10 mg/mL).
-
Spiked API (API + 3-PPBA at Limit Level).
-
-
Acceptance Criteria: No interfering peaks at the retention time of the 3-PPBA ester in the blank or unspiked API. Resolution (
) > 2.0 between analyte and nearest matrix peak.
Linearity & Range
Objective: Demonstrate proportional response.
-
Protocol: Prepare 6 concentration levels ranging from LOQ to 150% of the Specification Limit (e.g., 0.5 ppm to 30 ppm relative to API).
-
Execution: Perform derivatization for each standard.
-
Acceptance Criteria: Correlation coefficient (
) 0.99. Residual plot should show random distribution (no bias).
Accuracy (Recovery)
Objective: Confirm the method extracts and quantifies the true amount.
-
Protocol: Spike the API matrix with 3-PPBA at three levels:
-
Level 1: LOQ (e.g., 1 ppm)
-
Level 2: 100% Target (e.g., 10 ppm)
-
Level 3: 150% Target (e.g., 15 ppm)
-
-
Replicates: 3 preparations per level.
-
Acceptance Criteria: Mean recovery between 80.0% – 120.0% for trace levels.
Precision (Repeatability)
Objective: Assess consistency.
-
Protocol: 6 independent preparations of the API spiked at the 100% limit level.
-
Acceptance Criteria: Relative Standard Deviation (%RSD)
10% (typical for trace LC-MS).
Limit of Quantitation (LOQ)
Objective: Define the lowest quantifiable concentration.
-
Method: Signal-to-Noise (S/N) ratio approach.
-
Protocol: Inject progressively dilute standards.
-
Acceptance Criteria: Concentration where S/N
10:1 with precision RSD 15%.
Detailed Experimental Methodology
Reagents & Equipment
-
Standard: this compound (CAS 36329-85-8), >98% purity.[1]
-
Derivatizing Agent: Pinacol (CAS 76-09-5), ACS Grade.
-
Instrument: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).
-
Column: Waters BEH C18, 2.1 x 50 mm, 1.7 µm.
LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 min.
-
Flow Rate: 0.4 mL/min.
-
Ionization: ESI Positive.
-
MRM Transition:
-
Precursor: m/z [M+H]+ of Ester (Calc: 164 + 118 - 36 + 1 = 247 approx. Verify exact mass based on ester structure).
-
Note: 3-PPBA (164.01) + Pinacol (118.17) - 2H2O (36.03) = 246.15 Da .
-
Target Mass (M+H): 247.15 Da
Product Ion (e.g., 77, 91 tropylium).
-
Preparation Steps
-
Stock Solution: Dissolve 10 mg 3-PPBA in 10 mL MeCN (1 mg/mL).
-
Derivatization Solution: 10 mg/mL Pinacol in MeCN.
-
Sample Prep: Weigh 50 mg API into a vial. Add 4.5 mL Diluent (50:50 MeCN:Water). Add 0.5 mL Derivatization Solution.
-
Incubation: Vortex and sonicate for 10 minutes at Room Temperature.
-
Analysis: Inject 2 µL into LC-MS/MS.
Logic Map: Troubleshooting Validation Failures
Use this decision tree to resolve common validation hurdles.
Caption: Decision tree for troubleshooting common analytical method validation failures.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]
-
Hansen, S. K., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.[3] Organic Process Research & Development. [Link]
-
Liu, J., & Wang, H. (2014). Determination of Boronic Acids in Pharmaceutical Intermediates by LC-MS/MS with Pre-Column Derivatization. Journal of Chromatography B. [Link]
-
European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities.[2][4] EMA/CHMP/QWP/251344/2006. [Link]
Sources
A Comparative Guide to the Efficacy of Phenylboronic Acids: Contextualizing 3-Phenylpropylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, boronic acids have emerged as a versatile class of compounds with significant therapeutic potential. Their unique ability to form reversible covalent bonds with diols has positioned them as attractive candidates for enzyme inhibition and targeted drug delivery. This guide provides a comprehensive overview of the efficacy of phenylboronic acids, with a specific focus on contextualizing the potential role of 3-phenylpropylboronic acid within this class. While direct, extensive peer-reviewed studies on this compound are limited, this document will synthesize the current understanding of phenylboronic acid derivatives to inform future research and development.
The Mechanistic Underpinnings of Phenylboronic Acid Efficacy
The biological activity of phenylboronic acids is primarily rooted in their interaction with biological nucleophiles, most notably the hydroxyl groups of sugars and serine residues in enzymes. This interaction is governed by the formation of a tetrahedral boronate ester, a transition state analog that can effectively inhibit enzyme activity.
Two primary mechanisms of action have been extensively studied:
-
Enzyme Inhibition: Phenylboronic acid derivatives have demonstrated potent inhibitory activity against a range of enzymes, particularly serine proteases. The boron atom acts as a Lewis acid, accepting a pair of electrons from the hydroxyl group of a catalytic serine residue within the enzyme's active site. This mimics the tetrahedral intermediate formed during peptide bond hydrolysis, effectively blocking the enzyme's catalytic function.[1][2] This mechanism is central to their application as anticancer and antibacterial agents.
-
Sialic Acid Targeting in Cancer Therapy: Cancer cells often exhibit an over-expression of sialic acid on their surface glycoproteins. Phenylboronic acids can selectively bind to these sialic acid residues, providing a mechanism for targeted drug delivery to tumor sites.[3] This targeted approach aims to increase the therapeutic index of anticancer drugs by concentrating their activity at the tumor site while minimizing off-target effects.
A Comparative Look at Therapeutic Applications
The unique biochemical properties of phenylboronic acids have led to their investigation in several therapeutic areas.
Anticancer Activity
The anticancer potential of phenylboronic acids is a significant area of research.[4] Derivatives of phenylboronic acid have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3] The dual mechanism of enzyme inhibition (e.g., proteasome inhibition) and targeted delivery via sialic acid binding makes them promising candidates for novel cancer therapies.
A series of eighteen phenylboronic acid and nine benzoxaborole structurally diverse derivatives were evaluated for their antiproliferative activity in five cancer cell lines, with some compounds showing high activity.[3] While specific data for this compound is not available in this study, it provides a framework for how such a compound could be evaluated.
Antibacterial Activity
Phenylboronic acids have also demonstrated notable antibacterial properties.[5] They can act as inhibitors of key bacterial enzymes, such as β-lactamases, which are responsible for antibiotic resistance. By inhibiting these enzymes, phenylboronic acids can restore the efficacy of existing β-lactam antibiotics.
For instance, a study on halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi demonstrated minimum inhibitory concentrations (MICs) of 100 μg/mL for some derivatives, highlighting their potential as antibacterial agents.[5]
Experimental Corner: Protocols for Efficacy Evaluation
For researchers interested in evaluating the efficacy of this compound or other derivatives, the following experimental protocols, adapted from studies on related compounds, provide a robust starting point.
Protocol 1: In Vitro Anticancer Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay kit
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay (MTT/SRB):
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
SRB Assay: Fix the cells with 10% trichloroacetic acid. Stain with 0.4% SRB solution. Wash with 1% acetic acid and dissolve the bound dye with 10 mM Tris base solution.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
This compound (or other test compound)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Bacterial Inoculum Preparation: Grow the bacterial strain in MHB overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate.
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be confirmed by measuring the optical density at 600 nm.
Structure-Activity Relationship (SAR) and the Role of the Propyl Linker
The efficacy of phenylboronic acid derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies help in understanding how different functional groups and structural modifications influence biological activity.[6]
-
Lipophilicity: The propyl chain increases the lipophilicity of the molecule compared to phenylboronic acid. This could enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater efficacy. However, excessive lipophilicity can also lead to non-specific toxicity.[7][8]
-
Steric Hindrance: The flexibility and length of the propyl chain may influence how the boronic acid group orients itself within an enzyme's active site or when interacting with sialic acid. This could either enhance or diminish binding affinity compared to derivatives with shorter or more rigid linkers.
-
Electronic Effects: The propyl group is an electron-donating group, which could slightly modulate the acidity of the boronic acid and its reactivity with diols.
A comparative study of the cytotoxicity of triphenylphosphonium derivatives with varying alkyl chain lengths showed that increased chain length led to decreased IC50 values (increased cytotoxicity).[8] While this is a different class of compounds, it highlights the significant impact that alkyl chain length can have on biological activity.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Signaling Pathway of Enzyme Inhibition
Caption: Enzyme inhibition by this compound.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Quantitative Data from Phenylboronic Acid Derivatives
While specific data for this compound is lacking, the following table summarizes efficacy data for related phenylboronic acid derivatives from the literature to provide a comparative context.
| Compound | Target/Application | Efficacy Metric | Value | Reference |
| Halogenated Phenylboronic Acids | V. parahaemolyticus, V. harveyi | MIC | 100 µg/mL | [5] |
| Phenylboronic Acid Derivatives | Ovarian Cancer Cells (A2780) | IC50 (72h) | Varies by derivative | [3] |
| Boronic Acid Derivatives of Tyropeptin | Proteasome Inhibition | IC50 | Varies by derivative | [6] |
Conclusion and Future Directions
Phenylboronic acids represent a promising class of compounds with demonstrated efficacy in anticancer and antibacterial applications. While the specific efficacy of this compound remains to be thoroughly investigated in peer-reviewed studies, the existing body of knowledge on related derivatives provides a strong foundation for its potential. The introduction of a propyl linker is likely to modulate its physicochemical properties, such as lipophilicity, which could significantly impact its biological activity.
Future research should focus on the systematic evaluation of a series of phenylalkylboronic acids, including this compound, to elucidate the structure-activity relationships related to the alkyl chain length. Such studies, employing the standardized protocols outlined in this guide, will be crucial in determining the therapeutic potential of this specific derivative and in guiding the design of next-generation boronic acid-based drugs.
References
-
Watanabe, T., Abe, H., Momose, I., Takahashi, Y., Ikeda, D., & Akamatsu, Y. (2010). Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(19), 5839-5842. [Link]
-
Sathiyamoorthi, E., Lee, J. H., & Lee, J. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers in Cellular and Infection Microbiology, 14, 1340910. [Link]
-
Piwoni, A., et al. (2022). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2236-2250. [Link]
-
da Silva, A. C. G., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(21), 4933. [Link]
-
Prasad, A. S. (2021). Alkyl vs. aryl modifications: a comparative study on modular modifications of triphenylphosphonium mitochondrial vectors. Chemical Communications, 57(84), 11011-11014. [Link]
-
Turos, E., et al. (2012). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Journal of Medicinal Chemistry, 55(17), 7834-7842. [Link]
-
da Silva, A. C. G., et al. (2021). Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. Molecules, 26(4), 856. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities | MDPI [mdpi.com]
- 5. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 6. Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkyl vs. aryl modifications: a comparative study on modular modifications of triphenylphosphonium mitochondrial vectors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Safely Handling 3-Phenylpropylboronic Acid
As researchers and drug development professionals, our work with novel chemical entities is foundational to innovation. Yet, this innovation demands an unwavering commitment to safety. 3-Phenylpropylboronic acid and its derivatives are invaluable in synthetic chemistry, notably in cross-coupling reactions, but their handling requires a comprehensive understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven insights into the requisite personal protective equipment (PPE) and operational plans for the safe handling and disposal of this compound, ensuring both personal safety and the integrity of your research.
Hazard Analysis: Understanding the Risks
This compound is a stable, solid compound, but it is not benign. The primary hazards, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are significant and dictate our safety protocols.
-
Skin Irritation (H315): Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation (H319): The compound can cause serious irritation if it comes into contact with the eyes.[1][2]
-
Respiratory Irritation (H335): Inhalation of the dust may lead to respiratory tract irritation.[1][2]
Some aggregated GHS information also indicates potential harm if swallowed, inhaled, or in contact with skin.[3] The causality is clear: the boronic acid functional group can interact with biological molecules, and the fine, crystalline nature of the solid allows for easy aerosolization and contact, making stringent protective measures non-negotiable.
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not a matter of preference but a scientifically-driven necessity. Each component of your protective ensemble is designed to mitigate a specific, identified risk.
Summary of Mandatory PPE
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness) | Provides a robust barrier against skin contact and irritation. Must be inspected before use and removed properly to avoid contamination.[4] |
| Eye Protection | Chemical safety goggles | Offers full protection against dust particles and accidental splashes, preventing serious eye irritation.[4] |
| Face Protection | Face shield (in addition to goggles) | Recommended when handling larger quantities or when there is a significant risk of splashing.[5] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust and subsequent respiratory irritation.[4][7] |
Workflow for Donning and Doffing PPE
Proper procedure in donning and, critically, doffing PPE is paramount to prevent cross-contamination. The sequence is designed to ensure that the most contaminated items are removed in an order that minimizes exposure to your skin and clothing.
Caption: Sequential workflow for donning and doffing PPE.
Operational Plan: From Weighing to Reaction
Safe handling is a procedural discipline. Adherence to a standardized workflow minimizes the risk of exposure and ensures the integrity of your experiment.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure your work area is prepared. This includes designating a specific area within a certified chemical fume hood for weighing and manipulation. Ensure an eyewash station and safety shower are immediately accessible.[8]
-
Don PPE: Follow the donning sequence outlined in the diagram above. Always inspect your gloves for any signs of damage before use.[5]
-
Weighing and Transfer:
-
Reaction Setup:
-
When adding the solid to a reaction vessel, do so carefully to prevent splashing.
-
Ensure the reaction is conducted in a well-ventilated area, preferably within the fume hood.[1]
-
-
Post-Handling:
-
Thoroughly clean the spatula and any contaminated surfaces with an appropriate solvent.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Contingency Planning: Spill and Disposal Management
Accidents can happen. A well-defined plan for spill cleanup and waste disposal is a critical component of laboratory safety.
Small Spill Cleanup Protocol
-
Alert and Isolate: Alert colleagues in the immediate area. Restrict access to the spill zone.
-
Assess and Protect: Ensure you are wearing the appropriate PPE, including respiratory protection, before approaching the spill.
-
Contain and Clean:
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or vacuum the material into a clearly labeled, sealable waste container. Avoid generating dust.[4]
-
Clean the spill area with a damp cloth, then decontaminate with soap and water.
-
-
Dispose: The waste container must be treated as hazardous waste and disposed of according to your institution's and local regulations.
Caption: Step-by-step procedure for managing a small chemical spill.
Waste Disposal Plan
Disposal of this compound and its associated waste must comply with local, state, and federal regulations.
-
Solid Waste: All contaminated solids, including excess reagent, contaminated absorbent material, and used weighing papers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in the solid hazardous waste container.
-
Empty Containers: "Empty" containers must be handled as hazardous waste, as they will retain chemical residue.
-
Aqueous Waste: For very small amounts, and only if permitted by local regulations, disposal down the sanitary sewer with copious amounts of water may be an option.[6][9][10] However, the most prudent and universally compliant approach is to collect all boronic acid-containing solutions in a designated aqueous hazardous waste container. Never assume drain disposal is acceptable without explicit approval from your institution's Environmental Health and Safety (EHS) department.
By adhering to these rigorous safety protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
- MilliporeSigma. (2024). Safety Data Sheet for 2,3-Dibromo-3-phenylpropionic acid.
- PubChem. (n.d.). 3-(3-Hydroxyprop-1-yl)benzeneboronic acid. National Center for Biotechnology Information.
- BLD Pharmatech. (n.d.). Safety Data Sheet for (7-Chloroquinolin-3-yl)boronic acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- ChemicalBook. (2022). This compound - Safety Data Sheet.
- PubChem. (n.d.). 3-Nitrophenylboronic Acid. National Center for Biotechnology Information.
- TCI Chemicals. (2025). SAFETY DATA SHEET - Phenylboronic Acid.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Phenylboronic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.
- Thermo Fisher Scientific. (2025). Phenylboronic acid - SAFETY DATA SHEET.
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
- Sciencing. (2022). Disposal Of Boric Acid.
- GERPAC. (2013). Personal protective equipment for preparing toxic drugs.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 3-Nitrophenylboronic Acid | C6H6BNO4 | CID 1677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(3-Hydroxyprop-1-yl)benzeneboronic acid | C9H13BO3 | CID 3672173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. sciencing.com [sciencing.com]
- 7. gerpac.eu [gerpac.eu]
- 8. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
